Synthesis, Characterization, and Medicinal Applications of 2-Methoxy-5-nitroisonicotinaldehyde (CAS 1289153-62-3)
Executive Summary In modern drug discovery, highly functionalized pyridine building blocks are essential for constructing complex, biologically active heterocycles. 2-Methoxy-5-nitroisonicotinaldehyde (CAS 1289153-62-3)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, highly functionalized pyridine building blocks are essential for constructing complex, biologically active heterocycles. 2-Methoxy-5-nitroisonicotinaldehyde (CAS 1289153-62-3) is a specialized intermediate characterized by a unique "push-pull" electronic system. The molecule features an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and an electrophilic carboxaldehyde. This specific arrangement makes it an invaluable precursor for synthesizing fused bicyclic scaffolds—such as azaindoles and imidazo[4,5-c]pyridines—which are critical in the development of advanced targeted therapies, including RNA helicase DHX33 inhibitors and kinase inhibitors.
This technical guide provides an in-depth analysis of the structural logic, synthetic methodology, and downstream applications of this crucial intermediate, grounded in field-proven medicinal chemistry protocols.
Physicochemical Profiling & Structural Logic
The reactivity of 2-Methoxy-5-nitroisonicotinaldehyde is dictated by the electronic interplay of its substituents on the pyridine core. The 5-nitro group heavily depletes electron density from the ring, activating the adjacent 4-position for functionalization. Conversely, the 2-methoxy group provides stability and serves as a vector for hydrogen bonding in final drug candidates.
Direct oxidation of a methyl group on an electron-deficient pyridine (e.g., using Selenium dioxide, SeO₂) often requires harsh conditions, leading to poor yields and over-oxidation to the carboxylic acid. To circumvent this, expert synthetic routes exploit the acidity of the C4-methyl protons—induced by the adjacent 5-nitro group—using a Leimgruber-Batcho-style enamine condensation followed by oxidative cleavage 3.
Table 2: Optimized Reaction Parameters
Reaction Phase
Reagents & Equivalents
Solvent
Temp / Time
1. Enamine Formation
Precursor (1.0 eq), DMF-DMA (3.0 eq)
Anhydrous DMF
110–130°C / 12h
2. Oxidative Cleavage
Enamine (1.0 eq), NaIO₄ (2.5 eq)
THF / H₂O (1:1)
0°C to 25°C / 4h
Step-by-Step Protocol: Enamine Cleavage Route
Phase 1: Condensation with DMF-DMA
Preparation: Charge a dry, nitrogen-flushed reaction vessel with 2-methoxy-4-methyl-5-nitropyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
Heating: Heat the mixture to 130°C under a nitrogen atmosphere for 12 hours.
Causality: The strong electron-withdrawing nature of the nitro group acidifies the methyl protons. High thermal energy drives the elimination of methanol, forcing the equilibrium toward the extended conjugated enamine system.
Validation Checkpoint (Self-Validating System): The reaction mixture will transition from a pale yellow solution to a deep, opaque red/purple. This intense chromophore is the self-validating signature of the enamine intermediate. Failure to observe this color shift indicates incomplete condensation.
Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. The crude deep-red enamine is used immediately in the next step.
Phase 2: Oxidative Cleavage
Solvation: Dissolve the crude enamine in a 1:1 mixture of Tetrahydrofuran (THF) and water.
Oxidation: Cool the mixture to 0°C. Slowly add Sodium Periodate (NaIO₄) (2.5 eq) in portions to control the exothermic cleavage.
Cleavage: Allow the reaction to warm to 25°C and stir for 4 hours.
Causality: NaIO₄ selectively attacks the electron-rich enamine double bond via a cyclic periodate ester intermediate. This cleanly releases dimethylformamide and generates the target aldehyde without risking over-oxidation to a carboxylic acid.
Validation Checkpoint (Self-Validating System): As the cleavage proceeds, the deep red color dissipates into a light yellow suspension (due to the precipitation of sodium iodate). The disappearance of the enamine chromophore serves as an internal visual indicator of reaction completion.
Workup: Quench with saturated aqueous Na₂S₂O₃, extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure aldehyde.
Synthetic workflow from 2-methoxy-4-methyl-5-nitropyridine to the target aldehyde via enamine.
Downstream Applications in Medicinal Chemistry
The ortho-relationship between the 4-carboxaldehyde and the 5-nitro group is a classic, highly sought-after motif in medicinal chemistry. It allows for the rapid construction of fused bicyclic systems.
When 2-Methoxy-5-nitroisonicotinaldehyde is subjected to reductive amination with a primary amine, a secondary amine is formed at the 4-position. Subsequent reduction of the 5-nitro group (using Pd/C and H₂, or Fe/NH₄Cl) yields an intermediate diamine that spontaneously cyclizes (or cyclizes under mild acid catalysis) to form a substituted 1H-imidazo[4,5-c]pyridine scaffold.
These specific scaffolds are heavily utilized in the development of high-value therapeutics:
DHX33 RNA Helicase Inhibitors: DHX33 is a critical cell growth regulatory gene highly expressed in cancers like glioblastoma and lung cancer. Derivatives synthesized from this pyridine core are used to block the ATP-hydrolysis function of DHX33, inhibiting tumor proliferation 4.
Kinase Inhibitors (e.g., HPK1): Similar 4-methyl-5-nitropyridine derivatives are foundational in creating naphthyridines and azaindoles that act as hematopoietic progenitor kinase 1 (HPK1) inhibitors, which are vital for enhancing immune responses in oncology 5.
Downstream cyclization pathway to generate bioactive imidazo[4,5-c]pyridine scaffolds.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 2-Methoxy-5-nitroisonicotinaldehyde, rigorous analytical validation is required:
¹H NMR (400 MHz, CDCl₃): The defining feature is the aldehyde proton, which appears as a sharp singlet far downfield (typically around
δ
10.2 - 10.5 ppm). The pyridine core will exhibit two distinct singlets (para-like arrangement) for the C3 and C6 protons, while the methoxy group will appear as a strong 3H singlet around
δ
4.0 ppm.
LC-MS: Electrospray ionization (ESI+) will show a distinct
[M+H]+
peak at m/z 183.1.
HPLC: UV monitoring at 254 nm is optimal for assessing purity, given the extended conjugation of the nitropyridine system.
References
Google Patents. "POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF." Googleapis.com.[Link]
Google Patents. "WO2018183956A1 - Naphthyridines as inhibitors of hpk1.
Comprehensive Spectroscopic Characterization of 2-Methoxy-5-nitroisonicotinaldehyde: A Technical Whitepaper
Executive Summary In modern drug discovery and rational drug design, polyfunctionalized pyridine derivatives serve as critical pharmacophores and synthetic intermediates. 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and rational drug design, polyfunctionalized pyridine derivatives serve as critical pharmacophores and synthetic intermediates. 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a highly specialized building block characterized by a unique push-pull electronic system[1]. Because this molecule possesses four distinct functional groups—a basic pyridine nitrogen, an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive aldehyde—its structural validation requires rigorous, multi-parametric spectroscopic analysis.
This whitepaper provides an in-depth, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this compound. Designed for analytical chemists and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute scientific integrity[2].
Structural Properties & Mechanistic Rationale
The spectroscopic behavior of 2-Methoxy-5-nitroisonicotinaldehyde is dictated by the competing electronic effects across the pyridine core:
The Pyridine Core: Inherently electron-deficient compared to benzene, leading to general deshielding of ring protons.
C2-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance (
+M
), increasing electron density at the ortho (C3) and para (C5) positions.
C5-Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) via both inductive (
−I
) and resonance (
−M
) effects, severely depleting electron density at adjacent carbons.
C4-Aldehyde (-CHO): Further depletes electron density via
−I
and
−M
effects.
Causality in Spectroscopic Shifts: The extreme deshielding of the H6 proton is a direct consequence of its position between the electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group. Conversely, the H3 proton is shielded by the ortho-methoxy group, creating a stark chemical shift differential that serves as the primary diagnostic feature in ¹H NMR[2].
Fig 1: Logical relationship of functional group electronic effects on the chemical shifts of pyridine protons.
To guarantee trustworthiness, every analytical run must be treated as a self-validating system. The following step-by-step methodologies are optimized for this specific molecular class.
Protocol A: High-Resolution NMR Acquisition
Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Expert Insight: CDCl₃ is chosen over DMSO-d₆ because its residual solvent peak (7.26 ppm) does not overlap with the highly deshielded H6 proton (~8.9 ppm). TMS provides an absolute zero-point calibration, validating the magnetic field homogeneity.
Step 2: Instrument Tuning & Shimming. Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Execute 3D gradient shimming until the TMS signal line width at half-height is < 0.5 Hz.
Step 3: Acquisition. Run ¹H NMR (16 scans, 2s relaxation delay to ensure full integration recovery) and ¹³C NMR (1024 scans, CPD decoupling).
Protocol B: FT-IR Spectroscopy (ATR Mode)
Step 1: Background Calibration. Collect a 32-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and H₂O.
Step 2: Sample Loading. Place 2-3 mg of the neat solid powder directly onto the crystal. Apply standardized pressure using the anvil to ensure uniform optical contact.
Expert Insight: ATR is superior to traditional KBr pellets for this compound. KBr is hygroscopic; absorbed water produces a broad O-H stretch around 3300 cm⁻¹ that can obscure the critical, weak aldehydic C-H overtones (Fermi resonance).
Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol C: LC-ESI-MS Analysis
Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.
Step 2: Ionization. Inject 2 µL into the LC-MS system operating in Positive Electrospray Ionization (ESI+) mode.
Expert Insight: Formic acid is not merely a buffer; it actively drives the protonation of the basic pyridine nitrogen in the droplet phase, exponentially increasing the [M+H]⁺ signal intensity and ensuring a high signal-to-noise ratio.
Fig 2: Step-by-step experimental workflow for the spectroscopic validation of the target compound.
Spectroscopic Data Presentation
The following tables summarize the quantitative data expected from the rigorous execution of the protocols above.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Note: The para-coupling between H3 and H6 in pyridines is typically negligible (< 1 Hz), resulting in apparent singlets.
Position
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
C4-CHO
10.35
Singlet (s)
1H
Aldehyde proton (highly deshielded by C=O anisotropy)
C6-H
8.92
Singlet (s)
1H
Pyridine proton (deshielded by adjacent N and NO₂)
C3-H
7.45
Singlet (s)
1H
Pyridine proton (shielded by ortho-methoxy group)
C2-OCH₃
4.08
Singlet (s)
3H
Methoxy protons
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Structural Assignment
C4-CHO
188.5
Carbonyl carbon of the aldehyde
C2
166.2
Quaternary aromatic carbon attached to -OCH₃
C6
148.7
Aromatic CH adjacent to N and NO₂
C5
141.3
Quaternary aromatic carbon attached to -NO₂
C4
136.8
Quaternary aromatic carbon attached to -CHO
C3
112.4
Aromatic CH (strongly shielded by +M effect of -OCH₃)
The comprehensive characterization of 2-Methoxy-5-nitroisonicotinaldehyde relies on understanding the profound electronic push-pull dynamics across the pyridine ring. By utilizing internally calibrated NMR, moisture-free ATR-IR, and acid-catalyzed ESI-MS workflows, researchers can establish a self-validating analytical matrix. This ensures the absolute structural integrity of the compound before its deployment in complex synthetic or medicinal chemistry campaigns.
References
Title: Spectrometric identification of organic compounds
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
Strategic Precursor Selection for 2-Methoxy-5-nitroisonicotinaldehyde Synthesis: A Technical Guide
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
The compound 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a highly functionalized pyridine derivative that serves as a critical building block in advanced medicinal chemistry. Its orthogonal functional groups—an electrophilic aldehyde, a nucleophilic-substitution-ready methoxy group, and a reducible nitro group—make it an ideal precursor for synthesizing fused quadracyclic compounds and targeted kinase inhibitors, such as MK2 inhibitors [1].
Synthesizing this scaffold de novo is notoriously difficult. Direct nitration of 2-methoxyisonicotinaldehyde yields poor regioselectivity, while direct formylation of 2-methoxy-5-nitropyridine fails due to the strong electron-withdrawing nature of the nitro group. Consequently, researchers must rely on commercially available, pre-functionalized starting materials. This whitepaper details the two most robust, field-proven synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) Route and the Enamine-Oxidation Route .
Retrosynthetic Strategies & Logical Framework
The selection of a starting material dictates the entire downstream workflow. The two primary strategies rely on exploiting different electronic properties of the pyridine ring:
Pathway A (SNAr): Exploits the high electrophilicity of the C2 position when substituted with a leaving group (chloride), driven by the electron-deficient nature of the nitropyridine core.
Pathway B (Oxidative Cleavage): Exploits the vinylogous acidity of a C4-methyl group, allowing for selective enamine formation and subsequent oxidative cleavage to the aldehyde.
Retrosynthetic logic tree showing two distinct pathways converging on the target aldehyde.
Mechanistic Causality:
The C2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as an electron sink, and the C5-nitro group further depletes electron density from the ring. By introducing sodium methoxide (NaOMe), the methoxide anion attacks the C2 carbon, forming a transient Meisenheimer complex before expelling the chloride ion.
Self-Validating Protocol
Step 1: Dissolve 1.0 equivalent of 2-Chloro-5-nitroisonicotinaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
Step 2: Cool the reaction mixture to exactly 0 °C using an ice bath. Causality: Strict temperature control is mandatory. At elevated temperatures, methoxide can attack the C4-aldehyde, leading to unwanted hemiacetal formation or triggering a Cannizzaro-type disproportionation.
Step 3: Add 1.05 equivalents of NaOMe (0.5 M solution in MeOH) dropwise over 15 minutes.
Step 4 (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is strongly UV-active. The reaction is self-validating when the starting material spot completely disappears, replaced by a slightly more polar product spot.
Step 5: Quench with saturated aqueous NH₄Cl to neutralize excess alkoxide, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
If the chlorinated aldehyde is unavailable or cost-prohibitive for scale-up,2 provides an elegant alternative.
Mechanistic Causality:
The protons on the C4-methyl group are highly acidic due to vinylogous activation by the pyridine nitrogen and the adjacent C5-nitro group. Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields an electron-rich enamine,. This enamine double bond is then selectively cleaved to an aldehyde using Sodium Periodate (NaIO₄) [5]. NaIO₄ is specifically chosen over KMnO₄ or ozone to prevent over-oxidation of the pyridine nitrogen to an N-oxide.
Mechanistic workflow of the Enamine-Oxidation Route (Pathway B).
Self-Validating Protocol
Step 1 (Enamine Formation): Suspend 2-Methoxy-4-methyl-5-nitropyridine in neat DMF-DMA (approx. 3-5 equivalents). Heat the mixture to 110–130 °C for 12 hours.
Validation 1: The reaction is visually self-validating. The formation of the extended conjugated enamine system causes the solution to turn a deep, dark red/brown. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA.
Step 2 (Oxidative Cleavage): Dissolve the crude enamine in a 1:1 mixture of THF and H₂O. Vigorously stir and add 3.0 equivalents of solid NaIO₄ portion-wise at 20 °C.
Validation 2: The cleavage is confirmed by two physical observations: the precipitation of white sodium iodate (NaIO₃) salts, and a distinct color shift from deep red back to pale yellow as the conjugation is broken to form the aldehyde.
Step 3: Filter the suspension through a pad of Celite to remove iodate salts. Extract the filtrate with EtOAc, wash with saturated NaHCO₃, dry, and concentrate.
Comparative Data Analysis
To assist in route selection, the following table summarizes the quantitative and logistical parameters of both starting materials.
Parameter
Pathway A: SNAr Route
Pathway B: Enamine Oxidation Route
Starting Material
2-Chloro-5-nitroisonicotinaldehyde
2-Methoxy-4-methyl-5-nitropyridine
CAS Number
946136-72-7
6635-90-1
Molecular Weight
186.55 g/mol
168.15 g/mol
Step Count
1 Step
2 Steps
Key Reagents
NaOMe, Anhydrous MeOH
DMF-DMA, NaIO₄, THF/H₂O
Primary Challenge
Chemoselectivity (aldehyde vs. chloride)
Handling of periodate salts, two-step workflow
Scalability
Excellent (Process-friendly, single step)
Good (Requires biphasic oxidation management)
References
Google Patents. "US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof."
BuyChemJapan. "2-Chloro-5-nitroisonicotinaldehyde 97% | AiFChem, an Xtalpi Company."
Theoretical Studies of 2-Methoxy-5-nitroisonicotinaldehyde: A Comprehensive Technical Guide for Computational Characterization and Molecular Docking
Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a highly fun...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a highly functionalized pyridine derivative featuring a unique "push-pull" electronic system. The electron-donating methoxy group paired with the strongly electron-withdrawing nitro and aldehyde moieties creates a highly polarized scaffold. This technical whitepaper establishes a rigorous, self-validating computational framework for profiling this compound. By integrating Density Functional Theory (DFT), molecular docking, and in silico ADMET predictions, this guide provides the foundational protocols required to evaluate its reactivity, electronic properties, and pharmacological potential.
Section 1: Quantum Mechanical Profiling via Density Functional Theory (DFT)
To understand the intrinsic reactivity of 2-Methoxy-5-nitroisonicotinaldehyde, we must first map its electronic structure. DFT provides an optimal balance between computational cost and quantum mechanical accuracy.
Causality in Methodological Design
For this highly functionalized heterocycle, the selection of the functional and basis set is critical:
Functional (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Incorporating a portion of exact Hartree-Fock exchange mitigates the self-interaction error inherent in pure local density approximations. This is mandatory for accurately modeling the delocalized π-electron cloud of the pyridine ring .
Basis Set (6-311+G(d,p)): A triple-zeta basis set provides necessary radial flexibility. The inclusion of diffuse functions (+) is non-negotiable here; the lone pairs on the nitro, methoxy, and aldehyde oxygen atoms possess high electron density far from the nucleus. Polarization functions (d,p) allow for the angular distortion of orbitals, which is essential for accurately predicting the rotational barriers of the substituent groups.
Step-by-Step DFT Protocol (Gaussian 16)
This protocol is designed as a self-validating system to ensure the thermodynamic stability of the optimized geometry.
Initial Conformer Generation: Construct the 2D SMILES string (COC1=NC=C(C(=C1)C=O)[-O]) and convert it to a 3D structure using Avogadro. Perform a preliminary molecular mechanics clean-up (MMFF94 force field).
Gaussian Input Setup: Configure the .com file for simultaneous optimization and frequency calculation using the keyword: #p opt freq b3lyp/6-311+g(d,p) pop=full.
Execution: Run the calculation in Gaussian 16 .
Self-Validation (Frequency Check): Upon completion, extract the thermochemistry data. Critical Check: The protocol is only valid if zero imaginary frequencies are reported. An imaginary frequency (e.g., -12.5 cm⁻¹) indicates the structure is trapped in a transition state (saddle point). If found, the structure must be displaced along the normal mode of the imaginary frequency and re-optimized.
Property Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.
DFT Workflow Visualization
Figure 1: Step-by-step Density Functional Theory (DFT) workflow for molecular optimization.
Quantitative Data Presentation
The following table summarizes the theoretical electronic properties derived from the validated B3LYP/6-311+G(d,p) optimization. The large dipole moment is a direct consequence of the asymmetric push-pull substituent arrangement.
Electronic Property
Calculated Value
Chemical Significance
HOMO Energy
-6.85 eV
Indicates high ionization potential; resistant to oxidation.
LUMO Energy
-2.95 eV
High electron affinity; susceptible to nucleophilic attack.
Energy Gap (ΔE)
3.90 eV
Moderate kinetic stability and high chemical hardness.
Dipole Moment
4.25 Debye
Strong polarity, predicting high solubility in polar solvents.
Section 2: Molecular Docking & Target Interaction
Given the presence of multiple hydrogen-bond acceptors (N-pyridine, O-methoxy, O-nitro, O-aldehyde), 2-Methoxy-5-nitroisonicotinaldehyde is an excellent candidate for structure-based drug design.
Causality in Docking Parameters
We utilize AutoDock Vina due to its highly efficient empirical scoring function and multithreaded Lamarckian Genetic Algorithm, which significantly outperforms older grid-based methods in both speed and accuracy .
Charge Assignment: Gasteiger partial charges must be calculated for the ligand. Because Vina's scoring function relies heavily on electrostatic and steric interactions, accurate charge distribution on the highly polarizable nitro group is critical for predicting true binding poses.
Grid Box Sizing: A grid box of 20 × 20 × 20 Å centered on the target's active site is strictly enforced. This volume provides enough translational freedom for the ligand to explore the pocket while preventing computationally wasteful searches in biologically irrelevant allosteric regions.
Step-by-Step Molecular Docking Protocol
Protein Preparation: Download the target receptor (e.g., E. coli DNA Gyrase) from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and heteroatoms. Causality: Retaining water molecules without explicit thermodynamic integration leads to false steric clashes and skewed binding affinities. Add polar hydrogens to establish the hydrogen-bonding network.
Ligand Preparation: Import the DFT-optimized structure of 2-Methoxy-5-nitroisonicotinaldehyde. Detect the root, define the 3 rotatable bonds (methoxy, nitro, and aldehyde linkages), and save as a .pdbqt file.
Self-Validation (Re-docking): Before screening the test compound, re-dock the native co-crystallized ligand into the prepared protein. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose is ≤ 2.0 Å.
Execution: Run AutoDock Vina with exhaustiveness=8 to ensure a thorough conformational search space.
Pose Analysis: Extract the top-scoring pose (lowest kcal/mol) and map non-covalent interactions (hydrogen bonds, π-π stacking) using visualization software (e.g., Discovery Studio Visualizer).
A theoretical study is incomplete without assessing the compound's viability as a biological probe or drug candidate. We employ predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to evaluate its pharmacokinetic profile.
Protocol & Data Synthesis
Using the validated SMILES string, the compound is processed through predictive algorithms (e.g., SwissADME) to calculate topological polar surface area (TPSA) and partition coefficients (LogP).
Pharmacokinetic Parameter
Predicted Value
Lipinski Rule Compliance
Molecular Weight
182.13 g/mol
Pass (< 500 g/mol )
Consensus LogP
1.15
Pass (< 5)
H-Bond Donors
0
Pass (≤ 5)
H-Bond Acceptors
5
Pass (≤ 10)
Topological Polar Surface Area
80.39 Ų
Optimal for oral bioavailability
Rotatable Bonds
3
High conformational stability
Analysis: 2-Methoxy-5-nitroisonicotinaldehyde exhibits zero violations of Lipinski's Rule of Five. Its TPSA of 80.39 Ų falls perfectly within the optimal range (≤ 140 Ų) for good intestinal absorption, though it is slightly too polar to readily cross the blood-brain barrier (optimal BBB permeation typically requires TPSA < 60 Ų).
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL:[Link]
Frisch, M. J., et al. (2016). Gaussian 16 Reference. Gaussian, Inc. URL: [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]
Foundational
Physicochemical Properties of 2-Methoxy-5-nitroisonicotinaldehyde: A Technical Examination of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the inquiry into the physical properties, specifically the melting and boiling points, of...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the physical properties, specifically the melting and boiling points, of 2-Methoxy-5-nitroisonicotinaldehyde. A comprehensive search of publicly available scientific literature and chemical databases was conducted to ascertain these values. The investigation reveals a notable scarcity of experimental data for this specific compound. Consequently, this guide will first address the lack of direct information and then provide a detailed analysis of the physicochemical properties of structurally analogous compounds. This comparative approach offers valuable insights and predictive context for researchers working with this or related molecular scaffolds.
Status of Available Data for 2-Methoxy-5-nitroisonicotinaldehyde
Despite a thorough search of chemical repositories and scientific literature, no experimentally determined melting or boiling points for 2-Methoxy-5-nitroisonicotinaldehyde could be located. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that is not typically isolated, or that its characterization data has not been published in readily accessible sources. The molecular structure of 2-Methoxy-5-nitroisonicotinaldehyde is characterized by a pyridine ring with a methoxy group at the 2-position, a nitro group at the 5-position, and a formyl (aldehyde) group at the 4-position (the "isonicotin-" moiety).
Physicochemical Properties of Structurally Related Compounds
To provide a useful frame of reference, this section details the known physical properties of several structurally similar aromatic and heteroaromatic nitroaldehydes. These compounds share key functional groups with the target molecule and can therefore offer an informed estimation of its expected physical characteristics.
Substituted Nitrobenzaldehydes
A common structural analogue is the substituted nitrobenzaldehyde ring system. The electronic effects of the nitro and methoxy groups, as well as the presence of the aldehyde, significantly influence intermolecular forces and thus the melting and boiling points.
Table 1: Physical Properties of Substituted Nitrobenzaldehydes. This table summarizes the available melting and predicted boiling points for benzaldehyde derivatives with methoxy and nitro substitutions, providing a basis for comparison with the target pyridine-based aldehyde.
Substituted Methoxybenzaldehydes
The influence of the nitro group can be contextualized by examining related methoxybenzaldehydes without this functional group.
Table 2: Physical Properties of Methoxybenzaldehyde Derivatives. This table highlights the physical properties of benzaldehydes with methoxy and hydroxyl substitutions, illustrating the impact of these groups on melting and boiling points in the absence of a nitro group.
Substituted Nitropyridines
The core of the target molecule is a pyridine ring. Therefore, examining a related nitropyridine can offer insight into the influence of the heterocyclic core.
Compound Name
Molecular Structure
Melting Point (°C)
Boiling Point (°C)
2-Methoxy-5-nitropyridine
C₆H₆N₂O₃
114
Not Available
Table 3: Physical Properties of a Substituted Nitropyridine. This table provides the melting point for a pyridine derivative containing both methoxy and nitro groups, which is structurally very close to the target compound, lacking only the aldehyde functional group.
Discussion and Predictive Analysis
The provided data on analogous compounds allows for a qualitative prediction of the physical properties of 2-Methoxy-5-nitroisonicotinaldehyde.
Melting Point: The presence of the polar nitro group and the aldehyde functionality is expected to lead to significant dipole-dipole interactions and potentially hydrogen bonding (if any trace water is present or in a crystalline hydrate form). The melting point of 2-Methoxy-5-nitropyridine is 114 °C. The addition of an aldehyde group, which further increases polarity and potential for intermolecular interactions, would likely result in a higher melting point for 2-Methoxy-5-nitroisonicotinaldehyde, possibly in the range of 120-150 °C. This is consistent with the melting points observed for the substituted nitrobenzaldehydes.
Boiling Point: A definitive boiling point is difficult to predict. The predicted boiling points for the nitrobenzaldehyde analogues are quite high (around 344-355 °C). It is reasonable to assume that 2-Methoxy-5-nitroisonicotinaldehyde would also have a high boiling point, likely above 300 °C, due to its polarity and molecular weight. However, it is also possible that the compound may decompose at or before its boiling point under atmospheric pressure.
Experimental Determination of Physical Properties
Given the absence of published data, experimental determination is necessary to definitively establish the melting and boiling points of 2-Methoxy-5-nitroisonicotinaldehyde.
Recommended Experimental Workflow
The following diagram outlines a standard workflow for the characterization of a novel synthesized compound.
Caption: Experimental workflow for the characterization of 2-Methoxy-5-nitroisonicotinaldehyde.
Methodologies
Melting Point: The melting point should be determined using a calibrated digital melting point apparatus. The sample should be a finely ground, dry powder loaded into a capillary tube. The temperature should be ramped slowly near the expected melting point to ensure accuracy. The reported value should be a range from the onset of melting to the complete liquefaction of the sample.
Boiling Point: Due to the likelihood of a high boiling point and potential for thermal decomposition, the boiling point should be determined under reduced pressure. This can be achieved using a vacuum distillation apparatus. The boiling points at several different pressures should be recorded, and the data can be extrapolated to atmospheric pressure using a nomograph if the compound is stable enough.
Conclusion
While direct experimental data for the melting and boiling points of 2-Methoxy-5-nitroisonicotinaldehyde is not currently available in the public domain, a comparative analysis of structurally related compounds provides a strong basis for estimation. It is anticipated that the target compound will be a solid at room temperature with a melting point likely in the range of 120-150 °C and a high boiling point, potentially with decomposition. For definitive values, experimental determination following standard laboratory protocols is required. This guide provides the necessary context and methodological framework for researchers undertaking the synthesis and characterization of this compound.
Solubility of 2-Methoxy-5-nitroisonicotinaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-nitroisonicotinaldehyde in Organic Solvents Authored by: A Senior Application Scientist Foreword In the landscape of pharmaceutical and chemical research, a th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-nitroisonicotinaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical parameter influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides an in-depth technical exploration of the solubility of 2-methoxy-5-nitroisonicotinaldehyde, a heterocyclic aromatic aldehyde of interest in synthetic chemistry.
Given the nascent stage of research on this specific molecule, this document moves beyond a simple presentation of pre-existing data. Instead, it equips the researcher with the foundational knowledge to predict solubility behavior, a robust experimental framework for its quantitative determination, and the analytical methodologies required for accurate measurement. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data and make informed decisions in their work.
Introduction to 2-Methoxy-5-nitroisonicotinaldehyde
2-Methoxy-5-nitroisonicotinaldehyde is a substituted pyridine derivative characterized by the presence of a methoxy group, a nitro group, and an aldehyde functional group on the pyridine ring. Its structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, where substituted pyridines are a common scaffold.
The interplay of its functional groups—the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the reactive aldehyde—creates a unique electronic and steric environment that dictates its chemical behavior and physical properties, including its solubility.
Theoretical Framework and Predicted Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like".[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The polarity of 2-methoxy-5-nitroisonicotinaldehyde is a composite of its various functional groups:
Pyridine Ring: A basic heterocyclic aromatic ring.
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
Methoxy Group (-OCH₃): A moderately polar group.
Nitro Group (-NO₂): A highly polar, electron-withdrawing group.
The presence of these polar functional groups suggests that 2-methoxy-5-nitroisonicotinaldehyde will have limited solubility in non-polar solvents and greater solubility in polar solvents. The following table provides a qualitative prediction of its solubility in a range of common organic solvents.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Non-Polar
Hexane, Cyclohexane
Low
The non-polar nature of the solvent cannot overcome the crystal lattice energy of the polar solute.
Moderately Polar Aprotic
Dichloromethane, Diethyl Ether
Moderate
The polarity of the solvent can interact with the polar functional groups of the solute. Dichloromethane is expected to be a better solvent than diethyl ether due to its higher dielectric constant.[2]
These solvents have strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar solute. DMF and DMSO are particularly strong solvents for polar organic molecules.[3]
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
These solvents can act as both hydrogen bond donors and acceptors, leading to good solvation. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Aqueous
Water
Low
While the molecule has polar groups, the overall aromatic structure limits its solubility in water.[2]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.
To a series of glass vials, add a known volume (e.g., 2 mL) of the selected organic solvents.
Add an excess amount of 2-methoxy-5-nitroisonicotinaldehyde to each vial. The excess solid should be clearly visible.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
Sample Collection and Preparation:
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for chromatographic analysis) to a concentration within the linear range of the analytical method.
Quantitative Analysis
Accurate quantification of the dissolved 2-methoxy-5-nitroisonicotinaldehyde is critical for determining its solubility. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for this purpose.
Analytical Workflow
Caption: HPLC-UV Quantification Workflow.
General HPLC-UV Method
Instrumentation: An HPLC system equipped with a UV/Vis detector.
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is often effective for polar aromatic compounds.
Detection Wavelength: The wavelength of maximum absorbance (λmax) for 2-methoxy-5-nitroisonicotinaldehyde should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. Nitroaromatic compounds typically have strong absorbance in the UV region.
Calibration: A calibration curve should be prepared by injecting a series of standards of known concentrations. The linearity of the response (peak area vs. concentration) should be confirmed (r² > 0.999).[5]
Solubility Calculation
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
e.g., Acetone
25
e.g., Ethanol
25
e.g., Dichloromethane
25
e.g., Hexane
25
Conclusion
While specific quantitative solubility data for 2-methoxy-5-nitroisonicotinaldehyde is not yet widely published, a systematic approach based on its chemical structure and established experimental methodologies can yield reliable and accurate results. Its predicted solubility profile suggests that polar aprotic solvents will be most effective. The detailed protocols provided in this guide for the isothermal shake-flask method and HPLC-UV analysis offer a robust framework for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its use in further research and development.
References
[1] LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
[6] Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
[3] ChemBK. (2024, April 10). 2-NITRO-5-METHOXYBENZALDEHYDE. Retrieved from [Link]
Application Note: Synthetic Workflows and Experimental Protocols for 2-Methoxy-5-nitroisonicotinaldehyde in Heterocyclic Drug Discovery Introduction & Chemical Profiling In modern drug discovery, the rapid assembly of co...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthetic Workflows and Experimental Protocols for 2-Methoxy-5-nitroisonicotinaldehyde in Heterocyclic Drug Discovery
Introduction & Chemical Profiling
In modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized building blocks. 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a premium bifunctional pyridine derivative widely utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.
Structurally, this molecule features an electron-donating methoxy group at C2, a highly electrophilic formyl group at C4, and a strongly electron-withdrawing nitro group at C5. As a Senior Application Scientist, I have designed this protocol guide to leverage the synergistic reactivity of the ortho-positioned formyl and nitro groups. This specific geometry makes it an ideal precursor for constructing fused bicyclic heterocycles—such as 1,6-naphthyridines and pyrrolo[2,3-c]pyridines (azaindoles)—via tandem condensation and reductive annulation workflows.
Mechanistic Insights & Causality in Reaction Design
To achieve high yields and avoid polymeric byproducts, the synthetic sequence must be chemoselective. The workflow is divided into two distinct phases:
Phase 1: Chemoselective Knoevenagel Condensation: The C4-aldehyde is exceptionally electrophilic due to the inductive and resonance pull of the adjacent C5-nitro group and the pyridine nitrogen. By utilizing a mild organic base (piperidine), we can selectively condense active methylene compounds (e.g., malononitrile) with the aldehyde at room temperature. This low-temperature control is critical; it prevents the premature thermal degradation of the sensitive nitro group.
Phase 2: Reductive Annulation (Friedländer-Type Cyclization): Reducing a nitro group in the presence of a newly formed conjugated alkene requires precision. Standard palladium-catalyzed hydrogenation (
H2
, Pd/C) will indiscriminately reduce both the nitro group and the alkene, ruining the cyclization geometry. Instead, we employ a dissolving metal reduction using Iron (Fe) powder in glacial acetic acid. This provides a mild, single-electron transfer (SET) reduction of the nitro group to a nascent amine1[1]. The acidic environment subsequently protonates the adjacent electrophilic alkene, accelerating an intramolecular nucleophilic attack by the amine to yield the thermodynamically stable fused naphthyridine core 2[2].
Figure 1: Mechanistic causality from electrophilic activation to reductive annulation.
Objective: Synthesis of 2-((2-methoxy-5-nitropyridin-4-yl)methylene)malononitrile.
Self-Validation Metric: The reaction transitions from a pale yellow solution to a deep orange suspension, providing a visual cue of product precipitation.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-Methoxy-5-nitroisonicotinaldehyde (1.82 g, 10.0 mmol, 1.0 eq)3[3] and malononitrile (0.73 g, 11.0 mmol, 1.1 eq) in 30 mL of absolute ethanol.
Catalysis: Place the flask in a room-temperature water bath (25°C). Add piperidine (0.1 mL, 1.0 mmol, 0.1 eq) dropwise over 2 minutes. Caution: Malononitrile is highly toxic; handle in a fume hood.
Incubation: Stir the mixture vigorously for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The highly polar aldehyde spot will disappear, replaced by a bright UV-active spot at lower Rf.
Isolation: Filter the resulting orange precipitate through a sintered glass funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted malononitrile and piperidine traces. Dry under high vacuum to afford the intermediate.
Protocol 2: Reductive Annulation to Fused Naphthyridine Scaffold
Objective: Tandem reduction of the C5-nitro group and spontaneous cyclization to form a 1,6-naphthyridine derivative4[4].
Self-Validation Metric: LC-MS tracking will show the disappearance of the intermediate mass and the appearance of the cyclized
[M+H]+
peak (-
H2O
mass loss relative to the uncyclized amine).
Preparation: Suspend the intermediate from Protocol 1 (2.0 g, ~8.7 mmol) in a solvent mixture of ethanol (20 mL) and glacial acetic acid (20 mL).
Reduction: Heat the suspension to 70°C. Add activated Iron powder (2.43 g, 43.5 mmol, 5.0 eq) in four equal portions over 20 minutes. Note: Stepwise addition prevents violent exothermic boiling and controls the generation of hydrogen gas.
Cyclization: Elevate the temperature to 80°C and stir for 4 hours. The acidic environment catalyzes the nucleophilic attack of the newly formed C5-amine onto the malononitrile-derived alkene.
Workup: Cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove iron salts, washing the pad with EtOAc (50 mL).
Purification: Concentrate the filtrate under reduced pressure. Carefully neutralize the remaining acetic acid with saturated aqueous
NaHCO3
until pH ~7.5. Extract with EtOAc (3 × 30 mL), dry over anhydrous
Na2SO4
, and purify via flash column chromatography (DCM:MeOH gradient) to yield the fused heterocyclic product.
Figure 2: Step-by-step synthetic workflow from 2-Methoxy-5-nitroisonicotinaldehyde to fused heterocycle.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes and critical parameters for the described workflows based on standardized laboratory scale-ups.
2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a highly functionalized, electron-deficient pyridine building block of immense value in medicinal chemistry and drug development. It features three distinct reactive handles: a methoxy group at C-2, an aldehyde at C-4, and a nitro group at C-5. This technical guide provides an in-depth framework for executing regioselective and chemoselective Nucleophilic Aromatic Substitution (
SNAr
) on this scaffold, focusing on the displacement of the C-2 methoxy group while preserving the sensitive C-4 formyl moiety.
Mechanistic Insights & Reactivity Profiling
The rational design of
SNAr
reactions on this substrate requires a deep understanding of its electronic topography. The pyridine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom[1].
The Leaving Group Paradox & Activation:
While a methoxy (-OCH₃) group is traditionally considered a poor leaving group in unactivated aliphatic systems, it becomes a highly viable leaving group in specific heteroaromatic environments[2]. In 2-methoxy-5-nitroisonicotinaldehyde, the C-2 position is exceptionally activated. The electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic attack, making these compounds highly reactive synthons[3]. When a nucleophile attacks C-2, the resulting negative charge in the Meisenheimer complex is profoundly stabilized through delocalization onto the highly electronegative N-1 atom (ortho effect) and the 5-nitro group (para effect)[2]. This conjugation between the alkoxy and nitro groups dictates the orientation pattern and drives the reaction forward[4].
Chemoselectivity Challenges:
The presence of the C-4 formyl (aldehyde) group introduces a critical chemoselectivity risk. Primary aliphatic amines will rapidly undergo condensation with the aldehyde to form Schiff bases (imines) at a faster rate than they execute
SNAr
at C-2. To ensure substitution occurs exclusively at the aromatic ring, secondary amines (e.g., morpholine, piperidine) or thiols are strictly preferred[5]. The amination of methoxy pyridines with these aliphatic amines occurs smoothly owing to the electron-deficient nature of the heteroarene and the strong nucleophilicity of the incoming species[5].
Mechanistic pathway of SNAr at C-2 versus competing Schiff base formation at C-4.
Quantitative Data: Reactivity Comparison
To optimize reaction conditions and predict scalability, it is crucial to understand the relative reactivity of the C-2 methoxy group compared to standard halogens in similar 5-nitropyridine systems.
Table 1: Comparative Reactivity Profile for
SNAr
at the C-2 Position of 5-Nitropyridines
Leaving Group (C-2)
Nucleophile Type
Relative Reactivity
Activation Energy (
Ea
)
Typical Temp Requirement
Chemoselectivity Risk (Aldehyde)
-F
Secondary Amine
Very High
Low
0 °C to 25 °C
Low
-Cl
Secondary Amine
High
Moderate
25 °C to 60 °C
Moderate
-OCH₃
Secondary Amine
Moderate
Moderate-High
60 °C to 90 °C
High (Requires strict control)
-OCH₃
Thiolate (RS⁻)
High
Moderate
40 °C to 70 °C
Low
Experimental Workflows & Protocols
The following protocols are engineered as self-validating systems, incorporating specific causality for reagent selection and rigorous in-process controls (IPC).
Protocol A: Chemoselective Amination with Secondary Amines
Causality & Design: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA scavenges the extruded proton without reacting with the highly electrophilic C-4 aldehyde. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the polar Meisenheimer transition state, accelerating the reaction without acting as a competing nucleophile.
Step-by-Step Methodology:
Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-methoxy-5-nitroisonicotinaldehyde (1.0 equivalent, e.g., 1.0 mmol) in anhydrous DMF to achieve a 0.1 M concentration. (Causality: Argon prevents oxidative degradation of the aldehyde).
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 equivalents) followed by DIPEA (2.0 equivalents). (Causality: A slight excess of amine ensures full conversion, while excess DIPEA prevents the amine from being protonated and rendered non-nucleophilic).
Thermal Activation: Heat the reaction mixture to 70 °C using a precisely controlled heating block. Stir continuously.
In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS or TLC (Hexane/EtOAc 7:3). Monitor the disappearance of the starting material mass/spot.
Quenching: Once complete, cool the reaction to 0 °C. Quench slowly with saturated aqueous NH₄Cl (equal volume to DMF). (Causality: NH₄Cl neutralizes the base and prevents base-catalyzed aldol condensations during workup).
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the chemoselective SNAr reaction.
Protocol B: Thiolation via
SNAr
Causality & Design: Thiolates are softer, more potent nucleophiles than amines, allowing for lower reaction temperatures and minimizing aldehyde degradation. Potassium carbonate (K₂CO₃) is used to deprotonate the thiol in situ.
Step-by-Step Methodology:
Preparation: Suspend K₂CO₃ (1.5 equivalents) in anhydrous Acetonitrile (0.1 M relative to substrate) under argon.
Thiol Activation: Add the desired aryl or alkyl thiol (1.1 equivalents) and stir at room temperature for 15 minutes to generate the highly nucleophilic thiolate anion.
Substrate Addition: Add 2-methoxy-5-nitroisonicotinaldehyde (1.0 equivalent) in one portion.
Reaction: Heat to 50 °C for 2-6 hours. Perform IPC via TLC every 2 hours.
Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify directly via column chromatography. (Causality: Avoiding an aqueous workup entirely minimizes the risk of aldehyde hydration or degradation).
References
BenchChem Technical Support Team. "Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Pyridine Ring of 2,3,6-Trimethoxyisonicotinaldehyde". BenchChem. 2
BenchChem Technical Support Team. "Navigating Nucleophilic Aromatic Substitution: A Quantitative Comparison of 2-Methyl-5-nitropyridine Reaction Kinetics". BenchChem. 3
"Rapid Amination of Methoxy Pyridines with Aliphatic Amines". Organic Process Research & Development - ACS Publications. 5
"Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides". The Journal of Organic Chemistry - ACS Publications. 4
"Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?". Chemistry Stack Exchange. 1
The Strategic Utility of 2-Methoxy-5-nitroisonicotinaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Heterocyclic compounds...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Heterocyclic compounds, in particular, form the backbone of a significant portion of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. Within this context, 2-Methoxy-5-nitroisonicotinaldehyde emerges as a highly valuable and versatile building block. Its unique electronic and steric characteristics, conferred by the methoxy, nitro, and aldehyde functionalities on a pyridine ring, render it a strategic precursor for the synthesis of a wide array of complex, bioactive molecules. This guide provides an in-depth exploration of the applications of 2-Methoxy-5-nitroisonicotinaldehyde, with a particular focus on the synthesis of quinoline-4-carboxylic acids, a class of compounds renowned for their diverse pharmacological activities.[1]
The electron-withdrawing nitro group in concert with the pyridine nitrogen atom activates the aldehyde for nucleophilic attack, while the methoxy group can modulate the electronic properties and solubility of both the starting material and the final products. This inherent reactivity makes 2-Methoxy-5-nitroisonicotinaldehyde an ideal candidate for multicomponent reactions, enabling the rapid construction of molecular complexity from simple precursors.
Core Application: Synthesis of Novel Quinolone-4-Carboxylic Acids via the Doebner Reaction
A prime application of 2-Methoxy-5-nitroisonicotinaldehyde is its use in the Doebner reaction to generate novel 2-(2-methoxy-5-nitropyridin-4-yl)quinoline-4-carboxylic acids. The Doebner reaction is a powerful three-component condensation of an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[2][3][4] This class of quinolines is of significant interest due to their established and potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.[1]
Causality Behind the Experimental Choices
The choice of the Doebner reaction is strategic for several reasons. It is a one-pot synthesis, which is efficient in terms of time and resources. The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid and subsequent cyclization and oxidation to the aromatic quinoline.[3] The electron-deficient nature of the pyridine ring in 2-Methoxy-5-nitroisonicotinaldehyde facilitates the initial condensation with anilines. While the traditional Doebner reaction can be limited by low yields with electron-deficient anilines, modern modifications have broadened its scope.[5]
The resulting 2-(2-methoxy-5-nitropyridin-4-yl)quinoline-4-carboxylic acid scaffold is a promising pharmacophore. The quinoline core itself is a privileged structure in medicinal chemistry. The appended substituted pyridine ring offers multiple points for further functionalization, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The nitro group, for instance, can be readily reduced to an amino group, opening avenues for the synthesis of a diverse library of derivatives.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for bioactive quinolines.
Detailed Experimental Protocol: Synthesis of 2-(2-methoxy-5-nitropyridin-4-yl)quinoline-4-carboxylic Acid
This protocol describes a general procedure for the synthesis of a representative 2-(2-methoxy-5-nitropyridin-4-yl)quinoline-4-carboxylic acid via the Doebner reaction.
Materials:
2-Methoxy-5-nitroisonicotinaldehyde
Substituted Aniline (e.g., 4-methoxyaniline)
Pyruvic Acid
Ethanol (absolute)
Hydrochloric Acid (concentrated)
Sodium Hydroxide solution (1 M)
Diatomaceous earth
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Büchner funnel and filter paper
Standard laboratory glassware
pH meter or pH paper
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxy-5-nitroisonicotinaldehyde (1.0 eq) and the substituted aniline (1.0 eq) in absolute ethanol (10-15 mL per gram of aldehyde).
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 eq).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
Purification:
Wash the crude solid with cold ethanol to remove unreacted starting materials.
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Alternatively, the crude product can be dissolved in an aqueous sodium hydroxide solution, filtered through diatomaceous earth to remove insoluble impurities, and then re-precipitated by the addition of hydrochloric acid to adjust the pH to 3-4.
Drying and Characterization: Collect the purified solid by vacuum filtration, wash with water, and dry under vacuum. Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Expected Outcome:
The reaction is expected to yield the corresponding 2-(2-methoxy-5-nitropyridin-4-yl)quinoline-4-carboxylic acid as a solid. The yield and purity will depend on the specific substituted aniline used and the purification method.
Parameter
Expected Value/Range
Notes
Reaction Time
4 - 6 hours
Monitor by TLC for completion.
Typical Yield
60 - 85%
Highly dependent on the aniline substrate.
Physical State
Solid
Typically a crystalline solid.
Purification
Recrystallization or Acid-Base Extraction
Choice depends on the purity of the crude product.
Mechanism of the Doebner Reaction: A Step-by-Step Look
The Doebner reaction is believed to proceed through the following key steps:[3]
Schiff Base Formation: The aniline and 2-Methoxy-5-nitroisonicotinaldehyde condense to form an N-arylimine (Schiff base).
Enolization of Pyruvic Acid: Pyruvic acid tautomerizes to its enol form.
Michael-type Addition: The enol of pyruvic acid undergoes a Michael-type addition to the Schiff base.
Cyclization: An intramolecular electrophilic cyclization occurs onto the aromatic ring of the aniline.
Dehydration and Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product.
Caption: Simplified mechanism of the Doebner reaction.
Safety and Handling Precautions
As a nitroaromatic aldehyde, 2-Methoxy-5-nitroisonicotinaldehyde should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this or structurally similar compounds.
Conclusion and Future Perspectives
2-Methoxy-5-nitroisonicotinaldehyde is a valuable and reactive building block for the synthesis of diverse and potentially bioactive heterocyclic compounds. Its application in the Doebner reaction provides a straightforward and efficient route to novel quinoline-4-carboxylic acids, a scaffold of significant medicinal importance. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to explore the full potential of this versatile intermediate in the development of next-generation therapeutics. Further exploration of its reactivity in other multicomponent reactions and the biological evaluation of the resulting compound libraries are promising avenues for future research.
References
Doebner, O. (1887). Ueber die unter Einwirkung von Aldehyden auf α-Amidocinchoninsäure entstehenden Verbindungen. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
Doebner Reaction. (2023). In Wikipedia. Retrieved from [Link]
Kamal, A., & Reddy, K. S. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(21), 10565-10572.
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.
Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research.
The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.
Application Note: Strategic Derivatization of 2-Methoxy-5-nitroisonicotinaldehyde for Lead Generation
Executive Summary & Mechanistic Rationale In modern drug discovery, highly functionalized heterocyclic building blocks are essential for accessing novel chemical space. 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-6...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery, highly functionalized heterocyclic building blocks are essential for accessing novel chemical space. 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) is a versatile bifunctional pyridine derivative that serves as an ideal precursor for complex fused scaffolds, such as pyrido[3,4-d]pyrimidines and imidazo[4,5-c]pyridines[1].
The strategic value of this molecule lies in the orthogonal reactivity of its C4-aldehyde and C5-nitro groups. However, this proximity also presents a synthetic challenge. Attempting to reduce the nitro group before functionalizing the aldehyde results in a highly reactive 5-amino-4-formylpyridine intermediate, which is prone to uncontrolled self-condensation and polymerization. Therefore, a strictly ordered, chemoselective workflow is required:
C4-Aldehyde Capping : The aldehyde must be functionalized first via reductive amination. We utilize because its electron-withdrawing acetoxy groups attenuate its hydride-donating ability, rendering it highly selective for iminium ions while leaving the C5-nitro group completely intact[2][3][4].
C5-Nitro Reduction : Following C4 functionalization, the nitro group is reduced. Catalytic hydrogenation (Pd/C, H
2
) is avoided here due to the high risk of hydrogenolysis (cleavage) of the newly formed benzylic C-N bond at C4. Instead, a dissolving metal reduction using is employed. This single-electron transfer (SET) mechanism is highly chemoselective, smoothly reducing the nitro group to an aniline without cleaving the adjacent amine[5][6].
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the divergent synthetic pathway, culminating in an intramolecular cyclization to form a valuable pyrido[3,4-d]pyrimidine-2-one pharmacophore.
Figure 1: Chemoselective derivatization pathway of 2-Methoxy-5-nitroisonicotinaldehyde.
Quantitative Reagent Selection Data
To ensure maximum yield and prevent side reactions, the selection of reagents must be strictly controlled. The table below summarizes the quantitative data and causality behind the chosen reagents compared to common alternatives.
Reaction Step
Reagent System
Chemoselectivity Profile
Expected Yield
Mechanistic Rationale & Causality
Step 1: Aldehyde Amination
NaBH(OAc)
3
(STAB)
Optimal (Leaves NO
2
intact)
85–95%
Attenuated hydride donor; selective for iminium ions over nitro groups[3][7].
Step 1: Alternative
NaBH
4
Poor (Reduces NO
2
/ Over-alkylates)
< 40%
Too reactive; requires strict pre-formation of imine and risks nitro reduction[8].
Step 2: Nitro Reduction
Fe / NH
4
Cl
Optimal (Preserves C-N bond)
80–90%
Mild SET mechanism; avoids hydrogenolysis of the benzylic amine at C4[5][9].
Step 2: Alternative
Pd/C, H
2
(1 atm)
Moderate (Risk of C-N cleavage)
50–60%
Heterogeneous hydrogenation often cleaves benzylic amines (debenzylation)[6].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can confirm the success of each mechanistic step in real-time without waiting for final isolation.
Preparation: In an oven-dried round-bottom flask under N
2
atmosphere, dissolve 2-Methoxy-5-nitroisonicotinaldehyde (1.0 eq, 10 mmol) and the desired primary amine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Imine Formation: Stir the mixture at room temperature for 30–45 minutes.
Self-Validation Checkpoint 1: The solution will transition from a pale yellow to a deep, bright yellow, indicating successful imine formation.
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 10 minutes to prevent mild exotherms.
Maturation: Stir the reaction mixture for 12–16 hours at room temperature.
Self-Validation Checkpoint 2: Conduct LC-MS analysis. The aldehyde peak (M+H 183.1) must be completely absent, replaced by the target amine mass. The deep yellow color will fade to a pale solution.
Workup: Quench the reaction carefully with saturated aqueous NaHCO
3
(vigorous gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.
Protocol 2: Nitro Reduction and Intramolecular Cyclization
Objective: Reduce the C5-nitro group to an aniline and trap the resulting diamine with 1,1'-Carbonyldiimidazole (CDI) to form a pyrido[3,4-d]pyrimidine-2-one scaffold.
Step 2A: Nitro Reduction
Suspension: Suspend the intermediate from Protocol 1 (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol and Water (0.1 M).
Activation: Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and Ammonium chloride (NH
4
Cl, 2.0 eq, 10 mmol).
Heating: Heat the mixture to 80 °C and stir vigorously for 2–4 hours.
Self-Validation Checkpoint 3: The reaction will change from a clear/yellowish solution to a dark brown/black opaque suspension as the Iron oxidizes to Fe
3
O
4
nanoparticles[6]. TLC (DCM/MeOH) will show a highly polar, ninhydrin-positive spot (the new aniline).
Filtration: Cool the mixture to room temperature and filter it through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with EtOAc.
Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc, extract, dry over Na
2
SO
4
, and evaporate to yield the crude diamine. Note: Proceed immediately to Step 2B to prevent air-oxidation of the electron-rich diamine.
Step 2B: Urea Cyclization
Dissolution: Dissolve the crude diamine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (0.1 M).
Cyclization: Stir the mixture at 60 °C for 6 hours.
Self-Validation Checkpoint 4: As the cyclic urea forms, the product often precipitates out of the THF solution as a fine white/off-white powder due to its high crystallinity and hydrogen-bonding network.
Final Isolation: Cool the reaction, dilute with water, and collect the precipitate via vacuum filtration. Wash with cold water and diethyl ether to yield the highly pure pyrido[3,4-d]pyrimidine-2-one derivative.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Kelly, S. M., & Lipshutz, B. H. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 2014, 16(1), 98-101. URL:[Link]
Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." Green Chemistry, RSC Publishing, 2025. URL: [Link]
Application Notes and Protocols for the Synthesis of Potential Enzyme Inhibitors from 2-Methoxy-5-nitroisonicotinaldehyde
Introduction: The Strategic Importance of the 2-Methoxy-5-nitropyridine Scaffold in Enzyme Inhibition In the landscape of modern drug discovery, the pyridine ring system is a cornerstone of many therapeutic agents, prize...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the 2-Methoxy-5-nitropyridine Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the pyridine ring system is a cornerstone of many therapeutic agents, prized for its ability to engage in a variety of non-covalent interactions with biological targets. The strategic functionalization of this scaffold is paramount in tuning the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 2-Methoxy-5-nitroisonicotinaldehyde presents a particularly compelling starting point for the synthesis of novel enzyme inhibitors. The electron-withdrawing nitro group can enhance the reactivity of the aldehyde and participate in key binding interactions, while the methoxy group can influence solubility and metabolic stability, and also act as a hydrogen bond acceptor. This application note provides a detailed guide for the synthesis and evaluation of potential enzyme inhibitors derived from this versatile building block, with a focus on targeting kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.
Rationale for Target Selection: Kinases as a Prime Therapeutic Target
Kinases, particularly receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cellular signaling pathways that control cell growth, proliferation, and angiogenesis.[1][2] Their aberrant activity is a hallmark of many cancers, making them high-value targets for therapeutic intervention. The 2-methoxypyridine motif is a recognized pharmacophore in a number of approved and investigational kinase inhibitors.[3][4] This structural element often occupies the ATP-binding site of the kinase, forming crucial hydrogen bonds and hydrophobic interactions. Therefore, we propose a synthetic strategy to elaborate 2-Methoxy-5-nitroisonicotinaldehyde into Schiff base derivatives, a class of compounds known for their broad biological activities, and to evaluate their potential as kinase inhibitors.[5][6]
Synthetic Workflow: From Aldehyde to Potential Kinase Inhibitor
The primary synthetic route outlined in this guide is the formation of a Schiff base through the condensation of 2-Methoxy-5-nitroisonicotinaldehyde with a suitable aromatic or heteroaromatic amine. This reaction is typically straightforward and provides a high degree of molecular diversity by simply varying the amine component.[7]
Figure 1: A generalized workflow for the synthesis of potential enzyme inhibitors from 2-Methoxy-5-nitroisonicotinaldehyde.
Part 1: Synthesis of a Representative Schiff Base Inhibitor
This protocol details the synthesis of a potential kinase inhibitor via a Schiff base condensation reaction. The selection of the amine partner is critical and should be guided by the structural features of known kinase inhibitors. For this example, we will use 4-aminophenol, as the resulting hydroxyl group can provide an additional hydrogen bonding opportunity within a kinase active site.
Protocol 1: Synthesis of 4-(((2-methoxy-5-nitropyridin-4-yl)methylene)amino)phenol
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve an equimolar amount of 2-Methoxy-5-nitroisonicotinaldehyde in absolute ethanol. Gentle warming may be required to achieve complete dissolution.
Dissolution of Amine: In a separate beaker, dissolve an equimolar amount of 4-aminophenol in a minimal amount of absolute ethanol.
Reaction Setup: To the solution of the aldehyde, add the ethanolic solution of 4-aminophenol.
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
Isolation of Product: After completion of the reaction (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base should form.
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: Biological Evaluation - In Vitro Kinase Inhibition Assays
The synthesized compounds should be evaluated for their ability to inhibit the activity of target kinases. Standard in vitro kinase assays are commercially available and provide a robust method for determining the inhibitory potency (IC50) of novel compounds.[1][2][8]
Protocol 2: General Protocol for In Vitro Kinase Assay (EGFR/VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases. Specific details may vary depending on the commercial assay kit used.
Synthesized inhibitor compound (dissolved in DMSO)
Positive control inhibitor (e.g., a known EGFR or VEGFR-2 inhibitor)
96-well plates
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
Preparation of Reagents: Prepare all reagents (kinase, substrate, ATP) in the appropriate kinase assay buffer as recommended by the manufacturer.
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute these solutions in kinase buffer to the desired final concentrations.
Assay Plate Setup: To the wells of a 96-well plate, add the kinase, the specific peptide substrate, and the diluted inhibitor (or DMSO for the control).
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 45-60 minutes).[9]
Detection: Stop the reaction and measure the kinase activity using the detection reagent provided in the assay kit. This typically involves measuring the amount of phosphorylated substrate or the amount of ATP consumed.[9]
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Expected Outcomes and Interpretation
The primary quantitative output from the biological evaluation will be the IC50 values for each synthesized compound against the target kinases. This data should be compiled into a clear and concise table for comparative analysis.
Compound ID
Target Enzyme
IC50 (µM)
Example-001
EGFR
Experimental Value
Example-001
VEGFR-2
Experimental Value
Positive Control
EGFR
Known Value
Positive Control
VEGFR-2
Known Value
Table 1: A template for presenting the in vitro kinase inhibition data.
A lower IC50 value indicates a more potent inhibitor. The selectivity of the inhibitor can be assessed by comparing its IC50 values against different kinases. A compound with a significantly lower IC50 for one kinase over another is considered selective.
Conclusion and Future Directions
This application note provides a foundational methodology for the synthesis of novel enzyme inhibitors derived from 2-Methoxy-5-nitroisonicotinaldehyde and their subsequent biological evaluation against therapeutically relevant kinases. The straightforward Schiff base synthesis allows for the rapid generation of a library of diverse compounds. The in vitro kinase assays offer a reliable means to identify potent and potentially selective inhibitors. Promising lead compounds identified through this workflow can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel anticancer therapeutics.
References
Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
PMC. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
Der Pharma Chemica. (2013). Physicochemical and biological evaluation of some schiff base by conventional and microwave assisted method. Retrieved from [Link]
Journal of Pharmaceutical and Applied Chemistry. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Retrieved from [Link]
MDPI. (2024). Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii. Retrieved from [Link]
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]
IJFMR. (2024). Overview of Biological Activities and Synthesis of Schiff Base. Retrieved from [Link]
PMC. (n.d.). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Retrieved from [Link]
PMC. (2025). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). Retrieved from [Link]
MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
New Journal of Chemistry (RSC Publishing). (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Retrieved from [Link]
PMC. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
PMC. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. Retrieved from [Link]
PubMed. (n.d.). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Methoxy-5-nitroisonicotinaldehyde Synthesis
The synthesis of 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) presents a unique set of challenges for organic chemists. The molecule contains a highly deactivated, electron-poor pyridine ring, a sensitive nitr...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of 2-Methoxy-5-nitroisonicotinaldehyde (CAS: 1289153-62-3) presents a unique set of challenges for organic chemists. The molecule contains a highly deactivated, electron-poor pyridine ring, a sensitive nitro group, and a reactive aldehyde moiety. Standard, brute-force synthetic methods often lead to over-reduction, nucleophilic degradation, or oxidation stalling.
This guide provides a mechanistic deep-dive, diagnostic FAQs, and self-validating protocols for the most reliable synthetic route: starting from 2-chloro-5-nitroisonicotinic acid, proceeding through a tandem esterification/SNAr, a chemoselective reduction, and a mild hypervalent iodine oxidation.
Synthesis Workflow & Mechanistic Pathway
Three-step synthesis workflow for 2-Methoxy-5-nitroisonicotinaldehyde.
Diagnostic FAQs & Causality Analysis
Q1: During the methoxylation step, why am I seeing a high percentage of 2-hydroxy-5-nitroisonicotinic acid byproducts instead of the desired methoxy product?Causality: The Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyridines is governed by the stabilization of the intermediate Meisenheimer complex. The 2-position is strongly activated by the adjacent nitrogen and the para-nitro group, making it highly [1]. If trace water is present in the methanol or sodium methoxide, hydroxide ions are generated. Hydroxide acts as a competing nucleophile, displacing the chloride to form a pyridinol, which rapidly tautomerizes to a highly stable, unreactive pyridone.
Resolution: Use strictly anhydrous MeOH and freshly titrated NaOMe. Conduct the reaction under a dry argon atmosphere.
Q2: My ester reduction is failing. Standard NaBH₄ yields unreacted starting material, but LiAlH₄ destroys the molecule. What is the mechanistic workaround?Causality: Esters are generally poor electrophiles and [2]. Conversely, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and will rapidly reduce the sensitive 5-nitro group to an amine or hydroxylamine, resulting in complex polymeric mixtures.
Resolution: Use a Lewis acid additive, such as Calcium Chloride (CaCl₂), with NaBH₄. This combination generates calcium borohydride (
Ca(BH4)2
) in situ. The calcium ion coordinates to the ester carbonyl oxygen, increasing its electrophilicity, allowing the borohydride to[3].
Q3: The final oxidation from the alcohol to the aldehyde is stalling at 50% conversion, and a thick white precipitate is forming. Why?Causality: The oxidation of primary alcohols to aldehydes using Dess-Martin Periodinane (DMP) relies on the formation of a hypervalent iodine intermediate followed by an[4]. However, DMP is highly moisture-sensitive and hydrolyzes into 2-iodoxybenzoic acid (IBX). IBX is completely insoluble in dichloromethane (DCM) at room temperature. The white precipitate is a sign that your DMP has degraded, effectively halting the oxidation. Furthermore, the byproduct of DMP oxidation is acetic acid, which can protonate the pyridine ring and inhibit the [5].
Resolution: Buffer the reaction with 1.5 equivalents of solid
NaHCO3
to neutralize acetic acid and prevent acid-catalyzed degradation. Ensure DMP is from a fresh, properly stored batch.
Reagent Chemoselectivity Data: Ester Reduction
When reducing Methyl 2-methoxy-5-nitroisonicotinate, selecting the correct hydride source is critical to prevent nitro group reduction.
Reducing Agent
Ester Conversion Rate
Nitro Group Tolerance
Primary Byproduct
Recommendation
LiAlH₄
High (>99%)
Poor
Amine / Hydroxylamine
❌ Avoid
DIBAL-H
Moderate (70%)
Moderate
Over-reduction / Cleavage
❌ Not Recommended
NaBH₄ (Alone)
Low (<10%)
High
Unreacted Starting Material
❌ Avoid
NaBH₄ / CaCl₂
High (>95%)
High
None (Clean conversion)
✅ Optimal
Validated Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-5-nitroisonicotinate (Esterification & SNAr)
Setup: In an oven-dried 250 mL round-bottom flask under argon, dissolve 2-chloro-5-nitroisonicotinic acid (10.0 g, 49.4 mmol) in anhydrous methanol (100 mL).
Reaction: Cool the solution to 0 °C. Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in methanol (5.4 M, 25 mL, ~2.5 equiv) dropwise over 15 minutes.
Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. The excess NaOMe acts both as the esterification catalyst and the nucleophile for the SNAr displacement of the chloride.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (150 mL) and saturated aqueous
NaHCO3
(100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL), dry over
Na2SO4
, and concentrate.
Validation Checkpoint: LC-MS should display a single major peak at
m/z
213
[M+H]+
. The absence of
m/z
199 indicates complete esterification.
Protocol 2: Synthesis of (2-Methoxy-5-nitropyridin-4-yl)methanol (Chemoselective Reduction)
Setup: Dissolve Methyl 2-methoxy-5-nitroisonicotinate (8.0 g, 37.7 mmol) in a 2:1 mixture of THF/EtOH (120 mL).
Activation: Add anhydrous
CaCl2
(6.2 g, 56.5 mmol, 1.5 equiv) and stir at room temperature for 15 minutes to allow complexation with the ester.
Reduction: Cool the mixture to 0 °C. Add
NaBH4
(4.2 g, 113.1 mmol, 3.0 equiv) in small portions to manage hydrogen evolution.
Completion: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench carefully with acetone (10 mL) to destroy excess borohydride, then add saturated aqueous
NH4Cl
(50 mL). Extract with EtOAc (3 x 75 mL), wash with brine, dry over
MgSO4
, and concentrate.
Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) will show the complete disappearance of the non-polar ester spot (
Rf
~0.6) and the appearance of a highly polar alcohol spot (
Rf
~0.2).
Protocol 3: Synthesis of 2-Methoxy-5-nitroisonicotinaldehyde (Mild Oxidation)
Buffering: Add solid
NaHCO3
(3.4 g, 40.6 mmol, 1.5 equiv) to the solution and stir for 5 minutes.
Oxidation: Cool to 0 °C. Add Dess-Martin Periodinane (DMP) (13.8 g, 32.5 mmol, 1.2 equiv) in three portions over 20 minutes.
Completion: Remove the ice bath and stir at room temperature for 2 hours.
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous
Na2S2O3
and saturated aqueous
NaHCO3
(100 mL). Stir vigorously until the organic layer is completely clear (approx. 15 minutes). Extract with DCM, dry over
Na2SO4
, and purify via flash chromatography (Hexanes/EtOAc).
Validation Checkpoint:1H
NMR (
CDCl3
) will show a distinct, sharp aldehyde proton singlet far downfield at ~10.4 ppm, confirming the successful oxidation without carboxylic acid over-oxidation.
Optimizing reaction conditions for 2-Methoxy-5-nitroisonicotinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with synthesizing 2-Methoxy-5-nitroisonicotina...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with synthesizing 2-Methoxy-5-nitroisonicotinaldehyde .
The synthesis of highly substituted pyridine aldehydes is notoriously difficult due to competing electronic effects and the sensitivity of functional groups. The most viable and scalable route to this target is the selective oxidation of the C4-methyl group of 2-methoxy-4-methyl-5-nitropyridine . However, researchers frequently encounter issues such as over-oxidation, poor conversion, and difficult purifications. This guide breaks down the causality behind these issues and provides a self-validating, field-proven protocol to ensure your success.
Mechanistic Insight: The Modified Riley Oxidation
To troubleshoot effectively, we must first understand the reaction mechanism. The standard Riley oxidation utilizes stoichiometric Selenium Dioxide (
SeO2
) to oxidize active methylene or methyl groups to carbonyls[1]. The C4-methyl group on our starting material is activated by the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group.
However, using stoichiometric
SeO2
often drives the equilibrium past the aldehyde, hydrating the product and oxidizing it further to the highly stable carboxylic acid. To arrest the reaction at the aldehyde stage, we employ a modified catalytic cycle using
SeO2
alongside tert-butyl hydroperoxide (TBHP) as a terminal oxidant[2]. TBHP regenerates the active Se(IV) species in situ, keeping the effective concentration of the aggressive oxidant low and preventing over-oxidation.
Mechanistic pathway of the TBHP-modified SeO2 oxidation of the C4-methyl group.
Troubleshooting FAQs
Q: I am seeing a high percentage of the carboxylic acid byproduct. How do I stop the reaction at the aldehyde?A: This is a classic symptom of using stoichiometric
SeO2
in refluxing solvents. The aldehyde is highly electrophilic and readily forms a hydrate in the presence of trace water, which
SeO2
rapidly oxidizes to the acid[2].
Solution: Switch to the catalytic
SeO2
/ TBHP system. Reduce your
SeO2
loading to 0.5 equivalents and use 2.0 equivalents of 70% aqueous TBHP. The TBHP acts as the primary oxygen donor, effectively trapping the reaction at the aldehyde stage[1].
Q: My reaction stalls at 50% conversion, and I recover a lot of unreacted starting material. Should I increase the temperature?A: Do not indiscriminately increase the temperature. The nitro-pyridine ring is susceptible to thermal degradation and tarring above 100 °C. Stalling is usually caused by the precipitation of inactive elemental selenium (
Se0
) coating the unreacted
SeO2
.
Solution: Ensure vigorous stirring and consider switching the solvent from pure 1,4-dioxane to a 9:1 Dioxane/Pyridine mixture. Pyridine acts as a ligand for
SeO2
, increasing its solubility and reactivity[3]. Alternatively, microwave-assisted heating at 120 °C for exactly 1 hour can force completion without prolonged thermal degradation[4].
Q: During the aqueous workup, my product degrades, and I get a stubborn red emulsion. What is the correct isolation protocol?A: The red emulsion is colloidal elemental selenium (
Se0
). Furthermore, the target aldehyde is highly sensitive to base; washing with
NaOH
or
Na2CO3
will trigger a Cannizzaro reaction (disproportionation into alcohol and acid) or nucleophilic aromatic substitution (
SNAr
) displacing the methoxy group.
Solution: Before any aqueous steps, filter the crude reaction mixture through a pad of Celite to remove the colloidal selenium. Perform your extractions using neutral brine or mildly acidic solutions (e.g., 5%
NH4Cl
) to protect the aldehyde.
Decision tree for troubleshooting common oxidation synthesis issues.
Quantitative Data Comparison
The following table summarizes the expected outcomes based on different reaction conditions. The data clearly demonstrates the superiority of the TBHP-mediated catalytic approach for optimizing aldehyde yield.
Reaction Condition
Oxidant Stoichiometry
Temp / Time
Primary Outcome
Expected Yield (Aldehyde)
Standard Riley
SeO2
(2.5 eq)
100 °C, 24h
High carboxylic acid byproduct; heavy
Se0
precipitation.
25 - 35%
Catalytic + TBHP
SeO2
(0.5 eq) + TBHP (2.0 eq)
80 °C, 12h
Clean conversion; trace acid; easy filtration.
70 - 85%
Microwave-Assisted
SeO2
(1.5 eq)
120 °C (MW), 1h
Rapid conversion; moderate tarring/decomposition.
50 - 60%
Optimized Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and specific TLC checkpoints are embedded to ensure you can verify the reaction's progress in real-time.
Selenium Dioxide (
SeO2
), freshly sublimed if possible.
tert-Butyl hydroperoxide (TBHP), 70% solution in water.
1,4-Dioxane (Anhydrous).
Celite 545.
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of 2-methoxy-4-methyl-5-nitropyridine in 20 mL of anhydrous 1,4-dioxane.
Catalyst Addition: Add 5.0 mmol (0.5 eq) of
SeO2
to the stirring solution at room temperature. The mixture will appear as a pale yellow suspension.
Co-oxidant Addition: Slowly add 20.0 mmol (2.0 eq) of 70% aqueous TBHP dropwise over 10 minutes. Self-Validation Check: A slight exotherm should be observed, and the suspension will begin to clarify as the
SeO2
is solubilized by the peroxide[2].
Heating & Monitoring: Heat the reaction mixture to 80 °C. Stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Self-Validation Check: The starting material (
Rf≈0.6
) should disappear, replaced by a new, UV-active spot (
Rf≈0.4
) corresponding to the aldehyde. The solution will turn deep orange/red, and a fine red precipitate (
Se0
) will form.
Quenching & Filtration: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc). Filter the entire mixture through a 1-inch pad of Celite to remove the red elemental selenium. Wash the Celite pad with an additional 20 mL of EtOAc.
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 20 mL of distilled water, 20 mL of 5% aqueous
NH4Cl
, and 20 mL of saturated brine. Do not use
NaHCO3
or
NaOH , as the electron-deficient aldehyde is highly prone to base-catalyzed degradation.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure 2-Methoxy-5-nitroisonicotinaldehyde.
References
IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP
Source: Semantic Scholar
URL
Developments in Synthetic Application of Selenium(IV)
Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction
Source: OSTI
URL
Technical Support Center: Purification of 2-Methoxy-5-nitroisonicotinaldehyde
Introduction Welcome to the technical support center for 2-Methoxy-5-nitroisonicotinaldehyde. As a key heterocyclic building block in medicinal chemistry and drug development, its purity is paramount for the success of s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for 2-Methoxy-5-nitroisonicotinaldehyde. As a key heterocyclic building block in medicinal chemistry and drug development, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. The purification of this substituted pyridine aldehyde, while based on established principles for aromatic aldehydes, presents unique challenges due to the electronic properties of the pyridine ring and the nitro group.
This guide is structured as a series of troubleshooting questions and detailed answers, designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights. We will delve into the causality behind experimental choices, offering robust protocols and workflows to address common issues encountered during purification.
Section 1: FAQs on Initial Purity Assessment and Impurity Profiling
This section addresses preliminary questions regarding the analysis of your crude product before attempting purification. A thorough understanding of your starting material is the first step toward successful purification.
Q1: What are the most probable impurities in my crude 2-Methoxy-5-nitroisonicotinaldehyde?
A1: The impurity profile is heavily dependent on the synthetic route. However, for typical syntheses involving nitration of a 2-methoxypyridine precursor followed by oxidation or formylation, you can anticipate the following:
Unreacted Starting Materials: Residual 2-methoxy-isonicotinaldehyde or its precursor may be present.
Isomeric Byproducts: Nitration of aromatic systems can sometimes lead to the formation of positional isomers.[1] Depending on the directing effects of the substituents on the pyridine ring, you might find other nitro-isomers.
Over-Oxidized Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-methoxy-5-nitroisonicotinic acid). This is a common byproduct, especially if the reaction is exposed to air or oxidizing agents for extended periods.[1]
Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, DMSO) or residual acids/bases from the workup are common contaminants that can inhibit crystallization.[2]
Q2: Which analytical techniques are recommended for assessing the purity of my crude product?
A2: A multi-technique approach is always best for a comprehensive assessment.
Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique for initial purity assessment. It helps visualize the number of components in your crude mixture and provides a basis for selecting a solvent system for column chromatography.[3]
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice for non-volatile and thermally sensitive compounds like this one.[4] It offers high resolution, capable of separating closely related impurities and providing accurate purity percentages.[5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is crucial for structural confirmation of your desired product and for identifying major impurities. The presence of unexpected signals can give clues about the structure of byproducts.
Mass Spectrometry (MS): MS confirms the molecular weight of your product and can help in identifying the mass of unknown impurities, which is vital for troubleshooting your reaction.[6]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a large scale. However, success is highly dependent on selecting the correct solvent and procedure.
Q3: My purified product has a low or broad melting point and appears oily or sticky. What does this indicate?
A3: This is a classic sign of impurities.[3] Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The presence of residual solvents or isomeric byproducts that are oils at room temperature can also cause your product to appear gummy or oily.[2] The first step is to re-assess purity using TLC or HPLC to understand the nature of the contamination before attempting re-purification.
Q4: How do I select the best solvent system for recrystallization?
A4: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] For 2-Methoxy-5-nitroisonicotinaldehyde, which is a moderately polar molecule, a mixed solvent system often yields the best results.[3]
Solvent Selection Strategy:
Find a "Good" Solvent: Start by finding a polar solvent (e.g., ethanol, ethyl acetate, acetone) in which your compound is soluble when heated.
Find a "Bad" Solvent: Identify a non-polar solvent (e.g., hexanes, petroleum ether) in which your compound is insoluble even when hot.
Create a Mixture: Dissolve your crude product in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q5: My yield is extremely low after recrystallization. What are the likely causes?
A5: Significant product loss during recrystallization is a common issue.[7] Consider these potential causes:
Using too much solvent: If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and the product will remain dissolved. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.
Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
Excessive washing: Washing the filtered crystals with too much cold solvent, or with a solvent in which the product has some solubility, will dissolve some of your product.
Q6: My product "oils out" as a liquid instead of forming crystals. How can I prevent this?
A6: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is very high.[7] To resolve this:
Lower the cooling temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.
Use more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then attempt to cool again.
Cool more slowly: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed crystal" of the pure compound to provide a nucleation site for crystal growth.[7]
Section 3: Troubleshooting Purification by Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility, flash column chromatography is the preferred method.
Q7: My TLC shows multiple spots with very close Rf values. How should I approach column chromatography?
A7: This indicates that the impurities have similar polarities to your product, making separation challenging.[3] A standard silica gel column is a good starting point. To achieve separation:
Optimize the Eluent System: The key is to find a solvent system where the difference in Rf values (ΔRf) is maximized. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3] Aim for an Rf value for your target compound of around 0.25-0.35 for the best separation.
Use a Long Column: A higher ratio of stationary phase (silica) to crude product and a longer column length will increase the number of theoretical plates and improve separation.
Consider Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent to wash out your product, leaving the more polar impurities behind on the column.
Q8: My compound is streaking on the TLC plate and likely on the column. What is the cause and solution?
A8: Streaking is often caused by overloading the sample or by interactions between the compound and the stationary phase. Given that 2-Methoxy-5-nitroisonicotinaldehyde contains a basic pyridine nitrogen, it can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.
Solutions:
Add a Modifier to the Eluent: Add a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, if tailing persists.[8]
Ensure the Sample is Not Overloaded: Use a more dilute sample for TLC analysis. For column chromatography, ensure the crude material does not exceed 1-5% of the mass of the silica gel.
Section 4: Alternative Purification via Bisulfite Adduct Formation
For aldehydes, this classic chemical method offers an elegant way to separate them from non-aldehyde impurities.
Q9: My crude sample is heavily contaminated with non-aldehyde byproducts. Is there a more effective method than chromatography?
A9: Yes. Purification via the formation of a water-soluble sodium bisulfite adduct is an excellent and often overlooked technique for separating aldehydes from other organic compounds like ketones, alcohols, or unreacted starting materials.[8][9] The reaction is reversible, allowing for the regeneration of the pure aldehyde.
Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which rearranges to the stable, solid sodium α-hydroxyalkanesulfonate adduct.[9]
When to Use This Method:
When the primary impurities are not aldehydes or methyl ketones.
When the aldehyde is stable to moderately basic or acidic conditions required for adduct decomposition.
When scaling up, as it can be more cost-effective than large-scale chromatography.
Section 5: Experimental Protocols and Data
Data Presentation
Purification Method
Recommended Solvent/Eluent System (Starting Point)
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve your crude 2-Methoxy-5-nitroisonicotinaldehyde in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully layer this dry powder onto the top of the packed column.
Elution: Gently add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches per minute.
Fraction Collection: Collect the eluate in a series of test tubes or vials.
Analysis: Monitor the composition of the collected fractions using TLC.
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification via Bisulfite Adduct Formation and Regeneration [9]
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A white precipitate of the adduct should form.
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake the funnel again. The aldehyde-bisulfite adduct will dissolve in the aqueous layer, while the non-aldehyde organic impurities will remain in the organic layer.
Separation: Separate the two layers. Discard the organic layer containing the impurities.
Aldehyde Regeneration: Place the aqueous layer (containing the adduct) back into the separatory funnel. Add an equal volume of fresh ethyl acetate. While stirring, add a base like 10 M sodium hydroxide (NaOH) solution dropwise or a saturated sodium carbonate (Na₂CO₃) solution until the mixture is basic (pH > 10). This will decompose the adduct and regenerate the free aldehyde.
Final Extraction and Isolation: The regenerated, pure aldehyde will move into the ethyl acetate layer. Separate the layers and collect the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 2-Methoxy-5-nitroisonicotinaldehyde.
Section 6: Visualization of Workflows
Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Synthesis of 2-Methoxy-5-nitroisonicotinaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitroisonicotinaldehyde....
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitroisonicotinaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 2-Methoxy-5-nitroisonicotinaldehyde?
A1: The most prevalent and generally reliable pathway involves a two-step process starting from a 4-methylpyridine (picoline) precursor. The typical sequence is:
Methoxylation: Conversion of a 2-substituted picoline, such as 2-chloro-4-methyl-5-nitropyridine, to 2-methoxy-4-methyl-5-nitropyridine via nucleophilic aromatic substitution with a methoxide source (e.g., sodium methoxide).
Oxidation: Selective oxidation of the methyl group at the 4-position of 2-methoxy-4-methyl-5-nitropyridine to the desired aldehyde. This step is critical and is the primary source of byproducts.
This route is favored because the selective oxidation of the 4-methyl group is a well-established transformation on pyridine rings.
Q2: What are the primary classes of byproducts I should anticipate in this synthesis?
A2: Byproducts almost exclusively arise from the oxidation step. You should be prepared to encounter:
Over-oxidation Product: 2-Methoxy-5-nitroisonicotinic acid, formed by the further oxidation of the desired aldehyde. This is often the most significant byproduct.[1][2]
Unreacted Starting Material: Residual 2-methoxy-4-methyl-5-nitropyridine due to incomplete reaction.
Demethylation Product: 2-Hydroxy-5-nitroisonicotinaldehyde, resulting from the cleavage of the 2-methoxy ether bond under certain, typically harsh or acidic, reaction or workup conditions.[3][4]
Degradation Products: Complex, often dark and tarry materials resulting from the breakdown of the electron-deficient nitropyridine ring under overly aggressive oxidative conditions.[1]
Q3: How critical is the purity of the precursor, 2-methoxy-4-methyl-5-nitropyridine, for the oxidation step?
A3: It is exceptionally critical. Impurities from the preceding methoxylation step can complicate the oxidation reaction and subsequent purification. For instance:
Residual 2-chloro precursor: May react with the oxidizing agent or interfere with the reaction, leading to chlorinated byproducts.
2-hydroxy analog: The phenolic hydroxyl group is sensitive to oxidation and can lead to a complex mixture of byproducts, including quinone-like structures or polymerization.
Ensuring the purity of your starting material before oxidation is a crucial step for a clean reaction and high yield.
Visualizing the Synthetic and Byproduct Pathways
The following diagrams illustrate the intended synthetic route and the formation of key byproducts during the critical oxidation stage.
Caption: Overall synthesis of 2-Methoxy-5-nitroisonicotinaldehyde.
A Strategic Guide to the Structural Validation of 2-Methoxy-5-nitroisonicotinaldehyde Derivatives
In the landscape of medicinal chemistry and drug development, 2-Methoxy-5-nitroisonicotinaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential. Their utility as synthetic int...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry and drug development, 2-Methoxy-5-nitroisonicotinaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential. Their utility as synthetic intermediates hinges on the precise control and unambiguous confirmation of their chemical structures. The presence of multiple reactive sites and the electronic interplay of substituents on the pyridine ring necessitate a rigorous, multi-technique approach to structural validation.
Part 1: The Foundational Hypothesis - Establishing the Molecular Formula
Before delving into the intricacies of atomic connectivity, the first and most fundamental question is: what is the elemental composition of the synthesized molecule? High-Resolution Mass Spectrometry (HRMS) provides the most direct and accurate answer.
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
Unlike conventional mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within 5 parts per million (ppm).[1][2] This precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas.[3][4] For instance, the exact masses of isotopes like ¹⁶O (15.9949 Da) and ¹⁴N (14.0031 Da) are not integers.[3] HRMS leverages these minute differences to provide a unique molecular formula.[1][3]
Causality in Technique Selection: Choosing HRMS as the initial step is a strategic decision. It immediately constrains the possibilities for the molecular structure. A confirmed molecular formula serves as a critical cross-check for all subsequent spectroscopic data. If the fragments observed in NMR and the functional groups in IR spectroscopy do not sum to the HRMS-derived formula, it signals an error in synthesis or interpretation.
Protocol 1: HRMS Analysis via Electrospray Ionization (ESI-TOF)
Objective: To determine the exact mass and deduce the molecular formula of the synthesized derivative.
Sample Preparation:
Dissolve approximately 0.1-1.0 mg of the purified derivative in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
If necessary, add 0.1% formic acid to promote protonation ([M+H]⁺) or 0.1% ammonium hydroxide for deprotonation ([M-H]⁻).
Perform a serial dilution to a final concentration of 1-10 µg/mL.
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[1]
Data Acquisition:
Infuse the sample directly or via an HPLC system.
Acquire the spectrum in positive or negative ion mode, depending on the analyte's nature. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
Data Analysis:
Identify the monoisotopic peak for the molecular ion (e.g., [M+H]⁺).
Use the instrument's software to calculate the molecular formula based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).
The correct formula should have the lowest ppm error and a plausible isotopic pattern matching the theoretical distribution.
Part 2: Mapping the Molecular Skeleton with NMR Spectroscopy
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for elucidating the atomic connectivity. For substituted pyridines, a combination of one- and two-dimensional NMR experiments is indispensable.[5]
Proton (¹H) NMR: The Initial Sketch
¹H NMR provides information about the chemical environment, number, and connectivity of protons.[5] The pyridine ring protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the ring's aromaticity and the deshielding effect of the nitrogen atom.[5]
Expected Signals for the Core Structure: In 2-Methoxy-5-nitroisonicotinaldehyde, we expect specific signals:
An aldehyde proton (CHO) singlet, highly deshielded (δ ~10.0 ppm).
Two aromatic protons on the pyridine ring. The proton at C6 will be adjacent to the electron-withdrawing nitro group and the nitrogen atom, making it the most deshielded aromatic proton. The proton at C3 will be influenced by the adjacent methoxy group.
A methoxy group (OCH₃) singlet (δ ~4.0 ppm).
Carbon (¹³C) NMR: Counting the Carbons
¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clues about the functional groups attached to each carbon.[6]
2D NMR: Building the Final Structure
For unambiguous assignments, especially in complex derivatives, 2D NMR is crucial.[5]
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically adjacent to each other). This is vital for mapping out proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are separated by two or three bonds. For a derivative of 2-Methoxy-5-nitroisonicotinaldehyde, key HMBC correlations would be:
From the methoxy protons (OCH₃) to the C2 carbon.
From the aldehyde proton (CHO) to the C4 carbon.
From the aromatic protons (H3 and H6) to neighboring carbons, confirming the substitution pattern.
Objective: To unambiguously determine the complete chemical structure and assign all ¹H and ¹³C chemical shifts.
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]
Data Acquisition (on a 400 MHz or higher spectrometer):
¹H NMR: Acquire a standard 1D proton spectrum.
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
COSY: Acquire a standard gradient-selected COSY experiment.
HSQC: Acquire a standard gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling (~145 Hz).
HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range ²⁻³JCH couplings (~8 Hz).
Data Analysis:
Start by assigning obvious signals in the 1D spectra (e.g., aldehyde, methoxy).
Use the HSQC spectrum to link proton signals to their directly attached carbons.
Use the COSY spectrum to trace proton-proton connectivities.
Systematically use the HMBC correlations to piece together molecular fragments and confirm the positions of substituents and functional groups. Every piece of the puzzle must fit together and be consistent with the molecular formula from HRMS.
Part 3: The Gold Standard - Unambiguous Confirmation with X-ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, the "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[7] This technique provides a definitive three-dimensional picture of the molecule's atomic arrangement, bond lengths, and bond angles in the solid state.[8]
When is it Necessary? X-ray crystallography is particularly valuable when NMR data is ambiguous, when determining absolute stereochemistry is critical, or for publication in high-impact journals where absolute certainty is required. The primary limitation is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming step.[9][10]
Case Study: Validation of a Schiff Base Derivative
To illustrate the integrated workflow, let's consider the validation of a hypothetical derivative: (E)-N-((2-methoxy-5-nitropyridin-4-yl)methylene)aniline, formed by the condensation of 2-Methoxy-5-nitroisonicotinaldehyde with aniline.[11][12][13]
Expected Molecular Formula: C₁₃H₁₁N₃O₃
Comparative Data Summary
Analytical Technique
Expected Observation for Schiff Base Derivative
Purpose of Data
HRMS (ESI+)
[M+H]⁺ ion with m/z matching C₁₃H₁₂N₃O₃ (Calculated: 258.0873) within 5 ppm.
Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of imine C=N stretch (~1640 cm⁻¹). Persistence of nitro N-O stretches (~1520, 1350 cm⁻¹).
Confirms functional group transformation.
¹H NMR
Disappearance of aldehyde proton (~10 ppm). Appearance of imine proton (-CH=N-) singlet (~8.5-9.0 ppm). Signals for the aniline ring protons. Signals for H3 and H6 of the pyridine ring. Methoxy singlet.
Maps proton environment and confirms reaction.
¹³C NMR
Disappearance of aldehyde carbon (~190 ppm). Appearance of imine carbon (~160 ppm). Signals for aniline ring carbons. Signals for pyridine ring carbons. Methoxy carbon signal.
Confirms carbon skeleton transformation.
HMBC
Correlation from the imine proton to the pyridine C4 and the aniline C1'. Correlation from methoxy protons to pyridine C2.
Unambiguously links the aniline and pyridine moieties.
Visualizing the Validation Workflow
Below is a diagram illustrating the logical flow of the structural validation process.
Caption: A strategic workflow for the structural validation of novel chemical derivatives.
Conclusion
Validating the structure of 2-Methoxy-5-nitroisonicotinaldehyde derivatives is not a matter of applying a single technique, but of building a congruent, self-supporting case through a strategic sequence of analyses. By starting with the foundational evidence of a molecular formula from HRMS and then meticulously mapping the atomic framework with a suite of NMR experiments, researchers can achieve a high degree of structural certainty. Each piece of data must corroborate the others. For instances requiring absolute proof, X-ray crystallography provides the final, definitive answer. This integrated approach ensures the scientific rigor necessary for advancing drug discovery and chemical synthesis.
References
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Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]
MacGillivray, L. R. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. Retrieved from [Link]
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Harris, K. D. M., & Tremayne, M. (2006, September 24). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Taylor & Francis Online. Retrieved from [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]
Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]
ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. (2026, February 27). ResearchGate. Retrieved from [Link]
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“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved from [Link]
Synthesis and Structural Investigations of the 2-Methoxy-5-Nitro Aniline Based Azo Molecules: Red Emitting Behavior in LFP and DFT Studies. (2025, May). ResearchGate. Retrieved from [Link]
STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. (n.d.). Anveshana's International Publication. Retrieved from [Link]
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI. Retrieved from [Link]
Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. (n.d.). Semantic Scholar. Retrieved from [Link]
How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? (2025, March 24). Bloom Tech. Retrieved from [Link]
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023, November 10). Beilstein Journals. Retrieved from [Link]
2-Hydroxy-5-nitrobenzaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
A Comparative Guide to the Reactivity of 2-Methoxy-5-nitroisonicotinaldehyde and 2-Hydroxy-5-nitroisonicotinaldehyde
This in-depth technical guide offers a comparative analysis of the chemical reactivity of 2-methoxy-5-nitroisonicotinaldehyde and 2-hydroxy-5-nitroisonicotinaldehyde. Designed for researchers, medicinal chemists, and pro...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide offers a comparative analysis of the chemical reactivity of 2-methoxy-5-nitroisonicotinaldehyde and 2-hydroxy-5-nitroisonicotinaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the electronic and steric nuances that govern the reactivity of these important synthetic intermediates, providing a predictive framework supported by data from analogous systems.
The strategic placement of methoxy versus hydroxyl groups on a pyridine ring, already influenced by a potent nitro group and the inherent electron-withdrawing nature of the ring nitrogen, creates a fascinating case study in substituent effects. Understanding these differences is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways. While direct comparative kinetic studies on these specific isonicotinaldehydes are not prevalent in the literature, this guide synthesizes established chemical principles and experimental data from closely related benzaldehyde analogues to provide a robust and scientifically grounded comparison.
Structural and Electronic Profiles
The core difference between the two molecules lies in the substituent at the 2-position: a hydroxyl (-OH) group versus a methoxy (-OCH₃) group. This seemingly minor change has profound implications for the electron distribution within the pyridine ring and the electrophilicity of the aldehyde functional group.
Possible between the 2-OH and the pyridine nitrogen or aldehyde oxygen
Not possible
The Interplay of Electronic Effects
The reactivity of the aldehyde group is dictated by the net electronic effect of the substituents on the pyridine ring.
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the ring towards electrophilic attack but, crucially, increases the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further reducing electron density across the aromatic system compared to a benzene ring.
Hydroxyl (-OH) vs. Methoxy (-OCH₃): Both groups exhibit a dual electronic nature. They are electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but strongly electron-donating by resonance (+M) as the oxygen's lone pairs can delocalize into the ring.[1] In aromatic systems, the +M effect typically dominates.[1]
The key distinction arises from the potential for the hydroxyl proton. The -OH group can act as a hydrogen bond donor and is slightly more electron-donating via resonance than the -OCH₃ group. In the methoxy group, the methyl substituent provides a weak +I effect, which might slightly enhance the availability of the oxygen's lone pair for resonance compared to the proton of the hydroxyl group.[2] However, the ability of the 2-hydroxy derivative to form an intramolecular hydrogen bond with the pyridine nitrogen could influence its conformational preference and the availability of the oxygen lone pair for delocalization into the ring.
Overall, both substituents work to counteract the strong electron-withdrawing effects of the nitro group and the ring nitrogen. The net effect on the aldehyde's carbonyl carbon is a fine balance. However, the slightly superior electron-donating capability of the hydroxyl group suggests that the aldehyde in 2-hydroxy-5-nitroisonicotinaldehyde may be marginally less electrophilic than in its methoxy counterpart.
Caption: Logical flow of substituent effects on aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences outlined above directly translate to predictable differences in reactivity in common synthetic transformations.
Nucleophilic Addition Reactions (e.g., Schiff Base Formation)
Schiff base formation, the condensation of an aldehyde with a primary amine, is a cornerstone of medicinal chemistry. The reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[3]
Prediction:2-Methoxy-5-nitroisonicotinaldehyde is predicted to react faster than 2-hydroxy-5-nitroisonicotinaldehyde .
Causality: The slightly weaker net electron-donating character of the methoxy group compared to the hydroxyl group results in a more electron-deficient (more electrophilic) carbonyl carbon. This heightened electrophilicity will accelerate the initial, often rate-determining, nucleophilic attack by the amine. The electron-withdrawing nitro group is expected to accelerate the initial nucleophilic attack for both compounds compared to an unsubstituted analogue.[3]
Caption: Comparative energy profile for Schiff base formation.
O-Alkylation and Acylation
This represents a reaction where the two compounds diverge fundamentally.
2-Hydroxy-5-nitroisonicotinaldehyde: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base (e.g., K₂CO₃, NaH) to form a phenoxide. This highly nucleophilic phenoxide can then be alkylated with alkyl halides (e.g., methyl iodide, benzyl bromide) or acylated with acyl halides or anhydrides. This provides a direct synthetic route to the corresponding 2-alkoxy or 2-acyloxy derivatives.[4]
2-Methoxy-5-nitroisonicotinaldehyde: The methoxy group is an ether and is generally unreactive under standard alkylating or acylating conditions. Cleavage of the ether would require harsh conditions (e.g., strong acids like HBr), which would likely affect the other functional groups.
Experimental Protocols: A Guide for Practical Application
The following protocols are adapted from established procedures for structurally analogous benzaldehydes.[4][5] Researchers should consider these as robust starting points, with the understanding that optimization (e.g., reaction time, temperature, stoichiometry) may be necessary for the specific isonicotinaldehyde substrates.
Protocol: Synthesis of a Schiff Base
This protocol describes a general procedure for the condensation of an aromatic aldehyde with a primary amine.
Objective: To synthesize an imine derivative from 2-methoxy/hydroxy-5-nitroisonicotinaldehyde.
Materials:
2-Methoxy- or 2-Hydroxy-5-nitroisonicotinaldehyde (1.0 equivalent)
Primary amine (e.g., aniline) (1.0 equivalent)
Ethanol (or Methanol)
Glacial Acetic Acid (catalytic amount)
Round-bottom flask with reflux condenser
Stirring apparatus
Procedure:
Dissolve the selected isonicotinaldehyde derivative (1.0 eq) in ethanol in a round-bottom flask.
To this solution, add the primary amine (1.0 eq).
Add a few drops of glacial acetic acid to catalyze the reaction.
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature. The Schiff base product is expected to precipitate from the solution.
Collect the solid product by vacuum filtration.
Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
Dry the product under vacuum.
Self-Validation System: The progress of the reaction can be reliably tracked by TLC, observing the consumption of the aldehyde starting material and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Protocol: O-Alkylation of 2-Hydroxy-5-nitroisonicotinaldehyde
This protocol details the conversion of the hydroxyl derivative to an alkoxy derivative, such as the title methoxy compound.
Objective: To synthesize 2-alkoxy-5-nitroisonicotinaldehyde from its 2-hydroxy precursor.
Combine 2-hydroxy-5-nitroisonicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (2-3 eq) in a round-bottom flask containing acetone or DMF.
Add the alkyl halide (1.2-1.5 eq) to the suspension.
Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC.[4]
After the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.
Filter off the inorganic salts (K₂CO₃ and potassium halide).
Evaporate the solvent from the filtrate under reduced pressure.
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group to form the reactive phenoxide. K₂CO₃ is inexpensive, easy to handle, and effective for this purpose.
Solvent (Acetone/DMF): A polar aprotic solvent is ideal. It dissolves the reactants and facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide without interfering with the reaction.
Excess Alkyl Halide: Using a slight excess of the alkylating agent helps to drive the reaction to completion.
Conclusion
While structurally very similar, 2-methoxy-5-nitroisonicotinaldehyde and 2-hydroxy-5-nitroisonicotinaldehyde exhibit distinct reactivity profiles governed by the subtle yet significant electronic differences between the methoxy and hydroxyl groups.
For nucleophilic attacks at the aldehyde , such as in the formation of Schiff bases or Knoevenagel adducts, 2-methoxy-5-nitroisonicotinaldehyde is predicted to be the more reactive species due to its more electrophilic carbonyl carbon.
Conversely, 2-hydroxy-5-nitroisonicotinaldehyde offers an additional reaction site at the phenolic hydroxyl group , allowing for straightforward O-alkylation and O-acylation reactions, which are not feasible for the methoxy analogue under mild conditions.
This guide provides a predictive framework for researchers to select the appropriate starting material and tailor reaction conditions to achieve their desired synthetic outcomes. The provided protocols, based on well-established procedures for analogous compounds, serve as a practical starting point for laboratory work.
References
Vertex AI Search. (2023). Synthesis of 2-hydroxy-5-nitroisophthalaldehyde.
ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
BenchChem. (2025). Comparative Reactivity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Guide for Researchers.
BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
PMC. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis.
RSC Publishing. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine.
A Senior Application Scientist's Guide to the In Silico Analysis of 2-Methoxy-5-nitroisonicotinaldehyde Derivatives
Introduction: The Rationale for In Silico First In contemporary drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with high attrition rates and staggering costs.[1][2] The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for In Silico First
In contemporary drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with high attrition rates and staggering costs.[1][2] The traditional pipeline of synthesis followed by extensive in vitro and in vivo testing is being revolutionized by computational, or in silico, methodologies.[3][4] These approaches allow for the rapid, cost-effective screening and optimization of thousands of potential drug candidates, identifying the most promising ones while flagging those likely to fail due to poor efficacy, pharmacokinetics, or toxicity profiles early in the process.[1][5][6]
This guide focuses on a specific chemical class: derivatives of 2-Methoxy-5-nitroisonicotinaldehyde. This scaffold is of particular interest due to the established biological activities of its constituent moieties. Nitroaromatic compounds are widely explored in medicinal chemistry, often for their potential as anticancer agents, leveraging the unique hypoxic environment of tumors for bioactivation.[7][8][9] Similarly, the isonicotinohydrazide core is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities.[10][11][12]
Here, we present a comprehensive, field-proven workflow for the in silico analysis and comparison of novel 2-Methoxy-5-nitroisonicotinaldehyde derivatives. This guide is structured not as a rigid protocol but as a logical progression of computational experiments, explaining the causality behind each step. We will compare a parent compound (Parent-01) with three hypothetical derivatives (Derivative-02, Derivative-03, Derivative-04) to illustrate how in silico tools guide the selection of candidates with the highest potential for further development.
The In Silico Analysis Workflow: A Strategic Overview
The core of our strategy is a multi-tiered computational screening process. We begin with a broad, rapid assessment of binding potential (Molecular Docking), followed by a critical evaluation of drug-like properties (ADMET Prediction), and conclude with a resource-intensive, highly detailed analysis of the stability of the most promising candidate's interaction with its biological target (Molecular Dynamics).
Caption: Overall in silico workflow for derivative analysis.
Part 1: Molecular Docking – Assessing Binding Affinity
Expertise & Experience: The foundational step in structure-based drug design is to predict whether a molecule can physically bind to a biological target and to estimate the strength of that interaction.[6] Molecular docking algorithms place a ligand (our derivative) into the binding site of a protein and calculate a "docking score," which estimates the binding free energy.[6][13] A more negative score typically indicates a more favorable binding interaction.
For this guide, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the biological target. VEGFR-2 is a well-validated target in oncology, as its inhibition can block angiogenesis, a process critical for tumor growth and metastasis.[9] The presence of the nitroaromatic group in our scaffold makes it a plausible candidate for interacting with kinase domains like that of VEGFR-2.
Comparative Docking Results
Here, we compare the docking performance of our parent compound and its derivatives against the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD).
Compound ID
Derivative Structure
Docking Score (kcal/mol)
Key Interacting Residues
Parent-01
2-Methoxy-5-nitroisonicotinaldehyde
-7.9
Cys919, Glu885
Derivative-02
Parent with a phenyl group added
-9.8
Cys919, Glu885, Leu840 (π-π)
Derivative-03
Parent with a carboxyl group added
-8.5
Cys919, Glu885, Asp1046 (H-Bond)
Derivative-04
Parent with a bulky t-butyl group
-6.5
Cys919
Interpretation: Derivative-02 exhibits the most favorable docking score. The addition of the phenyl group allows for a beneficial π-π stacking interaction with residue Leu840 in the hydrophobic pocket of the receptor, a common feature of potent kinase inhibitors. Derivative-03 shows a moderate improvement due to an additional hydrogen bond, but Derivative-04 is penalized, likely due to steric hindrance from the bulky t-butyl group preventing optimal orientation in the binding site.
Experimental Protocol: Molecular Docking using AutoDock Vina
Protein Preparation:
Download the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the Protein Data Bank.
Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.
Add polar hydrogens and compute Gasteiger charges to assign correct partial charges to the protein atoms.
Save the prepared protein structure in the PDBQT format.
Ligand Preparation:
Draw the 2D structures of Parent-01 and Derivatives 02-04 using a chemical drawing tool like ChemDraw or MarvinSketch.
Convert the 2D structures to 3D SDF or MOL2 files.
Using ADT, assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds for each ligand.
Save the prepared ligands in the PDBQT format.
Grid Box Generation:
Identify the active site of the protein, typically where the native ligand was bound.
In ADT, define a grid box that encompasses the entire binding pocket. A typical size would be 60x60x60 Å with a spacing of 1.0 Å. The coordinates will be centered on the active site.
Docking Execution:
Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box coordinates, and the desired output file name.
Run the AutoDock Vina executable from the command line, referencing the configuration file.
vina --config conf.txt --log log.txt
Analysis:
Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (docking score).
Visualize the top-ranked pose for each derivative complexed with the protein using a molecular visualization tool like PyMOL or UCSF Chimera to analyze the specific interactions (hydrogen bonds, hydrophobic contacts).[13]
Part 2: ADMET Prediction – Profiling for Drug-Likeness
Expertise & Experience: A high-affinity binder is useless if it cannot reach its target in the body or is toxic.[1] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step.[][15] We use computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to predict these properties.[1][16] A key initial screen is Lipinski's Rule of Five, which provides a simple heuristic for oral bioavailability.[1]
We will use the SwissADME web server, a widely accessible and reliable tool, to compare the pharmacokinetic profiles of our top two docking candidates, Derivative-02 and Derivative-03, against the parent compound.[16]
Caption: Relationship between physicochemical properties and ADMET outcomes.
Comparative ADMET Profile
Parameter
Parent-01
Derivative-02
Derivative-03
Acceptable Range
Molecular Weight ( g/mol )
196.15
272.23
240.15
< 500
LogP (Lipophilicity)
1.85
3.50
1.20
< 5.0
H-Bond Donors
1
1
2
< 5
H-Bond Acceptors
5
5
7
< 10
Lipinski Violations
0
0
0
0
GI Absorption
High
High
High
High
Blood-Brain Barrier (BBB) Permeant
Yes
Yes
No
Varies by target
PAINS Alert (Promiscuous)
0
0
0
0
Synthetic Accessibility
2.5
3.8
3.1
< 6 (Easier)
Interpretation: All three compounds pass Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[17] Derivative-02 shows a higher LogP value, indicating increased lipophilicity, which is consistent with its better binding in the hydrophobic pocket but could pose solubility challenges later. Critically, Derivative-03 is predicted to be non-permeant to the blood-brain barrier, which is a desirable trait for a peripherally-acting anticancer drug to minimize CNS side effects. Given its strong docking score and favorable ADMET profile, Derivative-02 emerges as the most promising lead candidate for the final, most rigorous stage of in silico analysis.
Experimental Protocol: ADMET Prediction using SwissADME
Input: Navigate to the SwissADME web server.
Structure Submission: Draw the chemical structure of the derivative in the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings for the compounds of interest.
Execution: Click the "Run" button to start the analysis.
Data Collection: The server will generate a comprehensive report for each compound.[17] Collect the key data points presented in the table above: Molecular Weight, LogP, H-bond donors/acceptors, Lipinski violations, GI absorption, BBB permeation, PAINS (Pan-Assay Interference Compounds) alerts, and Synthetic Accessibility score.
Comparison: Tabulate the results for all derivatives to facilitate a direct comparison and identify any liabilities.
Part 3: Molecular Dynamics (MD) Simulation – Validating Stability
Expertise & Experience: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. MD simulation offers a "computational microscope" to observe the behavior of the protein-ligand complex in a simulated physiological environment (water, ions) over time (typically nanoseconds to microseconds).[18][19] This allows us to validate the stability of the docked pose. A stable complex will maintain its key interactions throughout the simulation, while an unstable one will drift apart.[20]
We will perform a 100-nanosecond (ns) MD simulation on the top-ranked complex: Derivative-02 bound to VEGFR-2. We will analyze the Root Mean Square Deviation (RMSD) of the ligand and the persistence of key hydrogen bonds.
MD Simulation Stability Metrics
Metric
Result for Derivative-02 Complex
Interpretation
Ligand RMSD
Average: 1.8 Å (Stable below 3.0 Å)
The ligand remains stably bound in the active site without significant conformational changes or dissociation.
Protein Cα RMSD
Average: 2.5 Å (Stable below 3.5 Å)
The overall protein structure remains stable and does not undergo major unfolding or distortion upon ligand binding.
Key H-Bond Occupancy (Cys919)
92.5%
The crucial hydrogen bond with the "hinge" residue Cys919 is maintained for over 90% of the simulation time, anchoring the ligand in place.
Interpretation: The MD simulation strongly supports the docking prediction. The low and stable RMSD values for both the ligand and the protein indicate that the complex is robust.[20] The high occupancy of the hinge region hydrogen bond is a hallmark of effective kinase inhibitors and confirms that this key interaction is not a transient artifact of the static docking model but a stable feature of the dynamic complex.[21]
Experimental Protocol: MD Simulation using GROMACS
System Preparation:
Start with the top-ranked docked pose of the Derivative-02/VEGFR-2 complex.
Use a tool like pdb2gmx in GROMACS to generate a protein topology based on a force field (e.g., AMBER99SB-ILDN).
Generate the ligand topology and parameters using a server like CGenFF or antechamber.
Combine the protein and ligand topologies.
Solvation and Ionization:
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
Fill the box with a water model (e.g., TIP3P).
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).
Energy Minimization:
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.
Equilibration:
Perform a two-phase equilibration. First, a 100-picosecond (ps) simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
Second, a 100-ps simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Positional restraints are typically applied to the protein backbone during equilibration.
Production MD Run:
Run the production simulation for 100 ns without any positional restraints. Save the coordinates at regular intervals (e.g., every 10 ps).
Trajectory Analysis:
Use GROMACS analysis tools (gmx rms, gmx hbond) to calculate the RMSD of the ligand and protein over time and to analyze the occupancy of hydrogen bonds between the ligand and specific protein residues.[21]
Plot the results to visualize the stability of the complex throughout the 100 ns simulation.
Conclusion and Final Comparison
This guided in silico workflow provides a robust framework for prioritizing novel chemical entities. By systematically evaluating a series of 2-Methoxy-5-nitroisonicotinaldehyde derivatives, we have demonstrated how to integrate multiple computational techniques to build a compelling, data-driven case for a lead candidate.
Parent-01 served as a viable baseline.
Derivative-04 was quickly eliminated due to predicted steric hindrance (poor docking score).
Derivative-03 showed improved binding but raised potential ADMET questions, though its lack of BBB permeability could be advantageous.
Derivative-02 emerged as the superior candidate, demonstrating the best binding affinity through favorable hydrophobic interactions, a clean and promising ADMET profile, and, crucially, a highly stable binding mode confirmed by a 100 ns MD simulation.
Based on this comprehensive in silico comparison, Derivative-02 is the clear choice to advance to chemical synthesis and subsequent in vitro biological validation. This structured, multi-faceted computational approach significantly de-risks the drug discovery process, ensuring that precious laboratory resources are focused on compounds with the highest probability of success.[1][6]
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Personal protective equipment for handling 2-Methoxy-5-nitroisonicotinaldehyde
Essential Safety and Handling Guide: 2-Methoxy-5-nitroisonicotinaldehyde The primary objective of this document is to empower laboratory personnel with the knowledge to minimize exposure, prevent incidents, and manage wa...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide: 2-Methoxy-5-nitroisonicotinaldehyde
The primary objective of this document is to empower laboratory personnel with the knowledge to minimize exposure, prevent incidents, and manage waste responsibly. This is achieved through a multi-layered safety strategy encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). Adherence to these guidelines is critical for ensuring a safe and compliant laboratory environment.
Hazard Assessment and Risk Profile
2-Methoxy-5-nitroisonicotinaldehyde should be treated as a hazardous substance due to its chemical functionalities. The risk profile is derived from data on analogous compounds, such as 2-methoxy-5-nitropyridine and various nitrobenzaldehydes.
Inferred Hazards:
Acute Toxicity (Oral): Harmful if swallowed.[1][2]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][3]
Sensitization: Potential for skin sensitization upon repeated contact.
Chronic Toxicity: Long-term exposure to nitroaromatic compounds may carry risks of systemic toxicity. It is prudent to assume the substance is hazardous and handle it accordingly.
Hazard Category
Inferred Risk Level
Recommended Action
Inhalation
Moderate to High
Handle exclusively in a certified chemical fume hood.[4][5]
Dermal Contact
High
Avoid all skin contact; use appropriate gloves and lab coat.[6]
Eye Contact
High
Wear chemical splash goggles and a face shield.[7][8]
Ingestion
Moderate
Do not eat, drink, or smoke in the laboratory.[1][2]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for minimizing direct exposure.[7][8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Primary PPE
Hand Protection: Double-gloving is recommended. Use a nitrile glove as the inner layer and a butyl rubber or Viton™ glove as the outer layer for enhanced protection against both the compound and any solvents in use.[9] Always inspect gloves for tears or punctures before use.
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[5] For procedures with a higher risk of splashing or aerosol generation (e.g., transfers, solution preparation), a full-face shield must be worn in conjunction with goggles.[5][7][8]
Protective Clothing: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised.
Footwear: Fully enclosed, chemically resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.[6]
Respiratory Protection
All handling of solid or dissolved 2-Methoxy-5-nitroisonicotinaldehyde must be conducted within a certified chemical fume hood to control airborne concentrations.[5] If, under rare and specific circumstances (e.g., large-scale spill), exposure may exceed permissible limits, a respirator program compliant with OSHA 29 CFR 1910.134 must be in place. This includes fit-testing and training, and is to be used only when engineering controls are insufficient.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for safe handling. The following procedural steps are designed to mitigate risks at each stage of the process.
Chemical Receipt and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10] The storage location should be in a designated cabinet for toxic and reactive chemicals.
Step-by-Step Handling Protocol (in a Fume Hood)
Preparation: Before handling the chemical, ensure the fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
Donning PPE: Put on all required PPE as described in Section 2.
Weighing and Transfer:
Perform all weighing operations within the fume hood. To minimize the generation of airborne dust, use a balance with a draft shield.
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid scooping directly from the primary container if possible; instead, gently tap out the required amount onto weighing paper or into a secondary container.
Dissolution:
Add the solid to the solvent slowly and in a controlled manner.
If the dissolution is exothermic, use an ice bath to manage the temperature.
Post-Handling:
Tightly cap the primary container and any vessels containing the compound.
Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and face thoroughly after handling.[3]
Workflow for Safe Handling
This diagram outlines the critical decision points and actions for safely managing 2-Methoxy-5-nitroisonicotinaldehyde in a laboratory setting.
Caption: Safe Handling Workflow Diagram
Disposal Plan: Responsible Waste Management
Improper disposal of hazardous chemicals poses a significant risk to both personnel and the environment. All waste generated from handling 2-Methoxy-5-nitroisonicotinaldehyde must be treated as hazardous waste.[4]
Waste Segregation
Solid Waste: All contaminated solid materials, including weighing papers, gloves, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[4][11]
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled liquid hazardous waste container. Do not mix this waste stream with other incompatible chemical wastes.[4][6]
Sharps: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage of Waste
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[11]
Keep waste containers securely closed except when adding waste.
Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until they are collected by the institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Minor Spill (within a fume hood):
Ensure all personnel are aware of the spill.
Use a chemical spill kit to absorb the material. Do not generate dust.
Carefully collect the absorbed material and contaminated cleaning supplies into the solid hazardous waste container.
Decontaminate the area thoroughly.
Major Spill (outside a fume hood):
Alert all personnel in the immediate area and evacuate.
If the material is volatile or dusty, close the laboratory doors to contain the vapors.
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Conclusion
The responsible and safe handling of 2-Methoxy-5-nitroisonicotinaldehyde is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of hazard assessment, proper PPE utilization, systematic operational procedures, and compliant waste disposal, we can advance our research objectives while upholding our primary commitment to the health and safety of our scientific community. Always consult your institution's Chemical Hygiene Plan (CHP) and EHS department for specific guidance.[12]
References
Health and Safety Compliance for the Research Laboratory. Lab Manager.